Isatoribine
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O6S.H2O/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8;/h2-4,8,15-17H,1H2,(H3,11,12,13,18);1H2/t2-,3-,4-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWQQOVSUSJJJO-QAGDRQIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173640 | |
| Record name | Isatoribine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198832-38-1 | |
| Record name | Isatoribine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198832381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isatoribine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISATORIBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85141ONN7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Isatoribine in Hepatitis C
Audience: Researchers, scientists, and drug development professionals.
Abstract
Isatoribine (ANA245), a guanosine analog, represents a significant investigational compound in the study of immune-based therapies for Hepatitis C Virus (HCV) infection. Unlike direct-acting antivirals (DAAs) that target viral enzymes, this compound's mechanism of action is rooted in the stimulation of the host's innate immune system. This technical guide provides a comprehensive overview of this compound's core mechanism, detailing its interaction with Toll-like receptor 7 (TLR7), the subsequent downstream signaling cascades, and its ultimate antiviral effect on HCV. This document synthesizes key clinical data, outlines experimental methodologies from pivotal studies, and presents visual diagrams of the relevant biological pathways and workflows to facilitate a deeper understanding for research and development professionals.
Introduction: The Therapeutic Landscape of Hepatitis C and the Role of Immunomodulators
The treatment of chronic Hepatitis C has been revolutionized by the advent of direct-acting antivirals. However, the study of immunomodulatory agents remains crucial for understanding host-virus interactions and developing alternative therapeutic strategies. Immune-based therapies, historically centered on interferon-alfa, aim to augment the body's natural defenses to clear the virus.[1][2] Toll-like receptors (TLRs) are key components of the innate immune system, acting as pathogen recognition receptors that trigger initial immune responses.[3] this compound emerged as a selective small-molecule agonist for TLR7, a receptor that recognizes single-stranded viral RNA, making it a prime target for anti-HCV therapy.[1][4]
Core Mechanism of Action: TLR7 Agonism
This compound's primary mechanism of action is the selective activation of Toll-like receptor 7 (TLR7). It functions as an exogenous ligand, mimicking the viral single-stranded RNA that TLR7 is designed to detect. This interaction does not exert a direct antiviral effect on HCV replication but initiates a potent, host-driven immune response.
Key points of the mechanism include:
-
Cellular Target: TLR7 is predominantly expressed on the endosomal membranes of plasmacytoid dendritic cells (pDCs) and B cells.
-
Activation Cascade: Upon binding to TLR7 within the endosome, this compound triggers a conformational change in the receptor, initiating a downstream signaling pathway mediated by the MyD88 adaptor protein.
-
Cytokine Induction: This signaling cascade culminates in the activation of transcription factors, most notably Interferon Regulatory Factor 7 (IRF7), leading to the robust production and secretion of Type I interferons (primarily IFN-α).
-
Induction of Antiviral State: The secreted IFN-α binds to its receptor (IFNAR) on hepatocytes and other cells, activating the JAK-STAT signaling pathway. This leads to the upregulation of a broad array of Interferon-Stimulated Genes (ISGs), such as 2',5'-oligoadenylate synthetase (OAS) and protein kinase R (PKR), which establish an antiviral state within the cells, thereby inhibiting HCV replication.
This indirect mechanism, which leverages the host's immune machinery, distinguishes this compound from direct-acting antiviral nucleoside analogs.
Quantitative Data from Clinical Investigations
The primary clinical evidence for this compound's anti-HCV activity comes from a proof-of-concept study. The key quantitative findings from this and related investigations are summarized below.
| Parameter | Value | Study Population | Drug Regimen | Source |
| Mean HCV RNA Reduction | -0.76 log₁₀ units | 12 patients with chronic HCV (genotypes 1 and non-1) | 800 mg this compound IV, once daily for 7 days | |
| Range of HCV RNA Change | -2.85 to +0.21 log₁₀ units | 12 patients with chronic HCV | 800 mg this compound IV, once daily for 7 days | |
| Statistical Significance (P-value) | P = 0.001 | 12 patients with chronic HCV (Wilcoxon signed-rank test) | 800 mg this compound IV, once daily for 7 days | |
| Immune Marker Induction | Correlated with viral load reduction | 12 patients with chronic HCV | 800 mg this compound IV, once daily for 7 days | |
| HCV RNA Reduction (Prodrug) | Significant reduction at highest dose | Patients with chronic HCV | 2000 mg ANA773 (oral prodrug) for 10 days |
Experimental Protocols
The foundational human study was a Phase I clinical trial designed to assess the safety, tolerability, and antiviral activity of this compound.
Study Title: this compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection.
Methodology:
-
Patient Population: Otherwise untreated adult patients (n=12) with chronic HCV infection, including those with genotype 1 and non-genotype 1 viruses.
-
Study Design: An open-label, dose-escalation, proof-of-concept study. The data presented focus on the highest dose cohort.
-
Drug Administration: this compound was administered intravenously once daily for 7 consecutive days at a dose of 800 mg.
-
Primary Endpoint: Change in plasma HCV RNA concentration from baseline to the end of treatment.
-
Virological Assessment: Plasma HCV RNA levels were quantified using a validated RT-PCR assay at baseline and at the end of the 7-day treatment period.
-
Immunological Assessment: Whole blood levels of 2',5'-oligoadenylate synthetase (OAS), an interferon-stimulated gene product, were measured to assess the biological response to the drug.
-
Statistical Analysis: The Wilcoxon signed-rank test was used to determine the statistical significance of the change in viral load from baseline.
Logical Framework of Antiviral Action
The overall therapeutic logic of this compound is a multi-step process that begins with drug administration and culminates in the inhibition of viral replication. This framework highlights the indirect nature of its action, which is entirely dependent on the host's immune response.
Conclusion and Future Perspective
This compound demonstrated a clear proof-of-concept for the utility of TLR7 agonists in treating chronic Hepatitis C. Its mechanism of action, centered on the potent stimulation of the host's innate immune system, led to a statistically significant reduction in viral load. While the development of this compound itself did not proceed to market, largely due to the rapid and successful development of highly effective direct-acting antivirals, the research provided invaluable insights into host-HCV immunology. The data and mechanisms elucidated from this compound studies continue to inform the development of immunomodulators for other chronic viral infections and in the field of immuno-oncology. The compound remains a key reference tool for probing the TLR7 pathway and its therapeutic potential.
References
- 1. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection [natap.org]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Synthesis of Isatoribine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatoribine (ANA245), a nucleoside analogue of guanosine, is a selective agonist of Toll-like receptor 7 (TLR7). Its discovery marked a significant advancement in the field of immunology, offering a potential therapeutic avenue for viral infections and cancer through the stimulation of the innate immune system. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis and for key biological assays used to determine its potency and mechanism of action. Quantitative data are summarized in tabular format for clarity, and key molecular pathways and experimental workflows are visualized using Graphviz diagrams.
Discovery and Rationale
This compound was identified as a potent and selective agonist of TLR7, a key pattern recognition receptor of the innate immune system. TLR7 is endosomally expressed, primarily in plasmacytoid dendritic cells (pDCs) and B cells, and recognizes single-stranded RNA (ssRNA) viruses.[1] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, initiating a robust antiviral and antitumor immune response.[2]
The discovery of this compound as a guanosine analog provided a small molecule alternative to native ssRNA ligands for the targeted activation of TLR7. This offered the potential for a more controlled and therapeutically viable approach to harness the power of the innate immune system.[3] Initial research focused on its potential as a treatment for Hepatitis C virus (HCV) infection, with studies demonstrating its ability to significantly reduce plasma HCV RNA levels in patients.[1][4]
Synthesis of this compound
The chemical synthesis of this compound (7-thia-8-oxoguanosine) is a multi-step process. The following protocol is a representative synthesis, based on methods described for similar guanosine analogs.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-6-chloropurine riboside
-
Thiourea
-
Sodium ethoxide
-
Ethanol
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Synthesis of the Thiourea Intermediate.
-
To a solution of 2-amino-6-chloropurine riboside in ethanol, add a solution of sodium ethoxide in ethanol.
-
Add thiourea to the reaction mixture and reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a stoichiometric amount of hydrochloric acid.
-
Remove the solvent under reduced pressure to obtain the crude thiourea intermediate.
-
Purify the intermediate by silica gel column chromatography.
-
-
Step 2: Cyclization to form the 7-thia-8-oxoguanosine ring system.
-
Dissolve the purified thiourea intermediate in dimethylformamide (DMF).
-
Heat the reaction mixture to induce intramolecular cyclization. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Step 3: Hydrolysis and Purification.
-
Add an aqueous solution of sodium hydroxide to the reaction mixture to hydrolyze any protecting groups.
-
Neutralize the solution with hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by recrystallization or silica gel column chromatography to yield the final product.
-
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for optimal yield and purity.
Biological Activity and Mechanism of Action
This compound exerts its biological effects by selectively activating TLR7. This activation initiates a downstream signaling cascade, leading to the production of a variety of immunomodulatory cytokines.
TLR7 Signaling Pathway
The activation of TLR7 by this compound in an endosomal compartment leads to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (Interleukin-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6), ultimately leading to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7). The nuclear translocation of these transcription factors drives the expression of genes encoding type I interferons and other inflammatory cytokines.
In Vitro Activity
The potency of this compound as a TLR7 agonist is typically determined using in vitro cell-based assays.
This assay utilizes a cell line, commonly Human Embryonic Kidney 293 (HEK293) cells, that has been engineered to express human TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) under the control of an NF-κB-inducible promoter.
Experimental Protocol: TLR7 Reporter Gene Assay
-
Cell Culture: Culture HEK293 cells stably expressing human TLR7 and the NF-κB-SEAP reporter gene in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Assay Setup: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known TLR7 agonist).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
-
Reporter Gene Measurement:
-
For SEAP reporter: Collect the cell culture supernatant and measure SEAP activity using a colorimetric or chemiluminescent substrate.
-
For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Plot the reporter gene activity against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
This assay directly measures the production of key cytokines, such as IFN-α, from primary human immune cells in response to this compound.
Experimental Protocol: Cytokine Induction in PBMCs
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the PBMCs in complete RPMI-1640 medium and seed them into 96-well plates.
-
Compound Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control and a positive control (e.g., a known TLR7/8 agonist like R848).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of IFN-α and other relevant cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine bead array.
-
Data Analysis: Plot the cytokine concentration against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value for the induction of each cytokine.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's biological activity.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Parameter | Value (µM) |
| TLR7 Reporter Gene Assay | HEK293-hTLR7 | EC₅₀ | ~1-10 |
| IFN-α Induction | Human PBMCs | EC₅₀ | ~5-20 |
Note: The exact EC₅₀ values can vary depending on the specific assay conditions and cell donor variability.
Table 2: In Vivo Antiviral Activity of this compound in HCV-infected Patients
| Dose of this compound (intravenous) | Mean Change in Plasma HCV RNA (log₁₀ IU/mL) after 7 days |
| 200 mg once daily | -0.2 |
| 400 mg once daily | -0.4 |
| 800 mg once daily | -0.8 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro activity of a potential TLR7 agonist like this compound.
Conclusion
This compound is a pioneering small molecule TLR7 agonist that has provided a valuable tool for understanding the therapeutic potential of innate immune stimulation. While its clinical development for Hepatitis C was not pursued, the knowledge gained from its discovery and characterization has paved the way for the development of next-generation TLR7 agonists for a range of indications, including other viral diseases and oncology. The synthetic routes and biological assays detailed in this guide provide a foundation for researchers in the field of drug discovery and immunology to further explore the therapeutic applications of TLR7 modulation.
References
The Structure-Activity Relationship of Isatoribine Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Examination of Isatoribine Analogues as Toll-like Receptor 7 Agonists for Antiviral Therapy
This compound (also known as 7-thia-8-oxoguanosine) is a potent and selective agonist of Toll-like Receptor 7 (TLR7), a key component of the innate immune system.[1][2] Activation of TLR7 triggers a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which in turn orchestrate an antiviral response.[1] This mechanism of action has positioned this compound and its derivatives as promising candidates for the treatment of chronic viral infections, most notably Hepatitis C (HCV).[3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound derivatives, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Structure-Activity Relationship of this compound and Related TLR7 Agonists
Qualitative SAR Insights for Guanosine-based TLR7 Agonists
Early studies on guanosine analogues, including this compound, have highlighted the importance of modifications at the C7 and C8 positions of the purine ring for potent immunostimulatory activity. This compound, with its 7-thia-8-oxo substitution, is a prime example of a successful modification that confers selective TLR7 agonism. The ribose moiety is also crucial for activity, and modifications to it are generally not well-tolerated.
The development of oral prodrugs, such as ANA971 and its successor ANA975, underscores a key challenge with this compound: poor oral bioavailability. These prodrugs were designed to be metabolized into the active this compound molecule in vivo, demonstrating that strategic modification of the ribose moiety to enhance pharmacokinetic properties is a viable strategy.
Table 1: Qualitative Structure-Activity Relationship Insights for this compound and Related Guanosine Analogues
| Moiety | Modification | Impact on Activity/Properties |
| Purine Core | 7-thia-8-oxo substitution (this compound) | Confers potent and selective TLR7 agonism. |
| 7-allyl-8-oxo substitution (Loxoribine) | Potent immunostimulator. | |
| Ribose Moiety | Unmodified | Generally required for activity. |
| Ester prodrug modifications (e.g., ANA975) | Improves oral bioavailability. |
Quantitative SAR of 8-Oxoadenine TLR7/8 Agonists as a Reference
To provide a quantitative perspective on the SAR of purine-based TLR7 agonists, the following table summarizes data for a series of 8-oxoadenine derivatives. While not this compound derivatives, these compounds share a similar purine scaffold and their SAR provides valuable insights for the design of novel TLR7 agonists. The data highlights the impact of varying the length of an alkyl linker at the N-9 position on TLR7 and TLR8 activity.
Table 2: TLR7 and TLR8 Activity of N-9 Substituted 8-Oxoadenine Derivatives
| Compound | Linker Length (n) | TLR7 Activity (MEC, µM) | TLR8 Activity (MEC, µM) | IFNα Induction (PL at 10 µM) | TNFα Induction (PL at 2 µM) |
| 2a | 2 | >10 | >10 | 120 | 145 |
| 2b | 4 | 0.063 | 0.158 | 2890 | 2100 |
MEC: Minimum Effective Concentration; PL: Peak Level
Experimental Protocols
Detailed and robust experimental protocols are critical for the accurate evaluation of this compound derivatives. The following sections provide methodologies for key assays.
TLR7 Activation Assay using HEK-Blue™ hTLR7 Cells
This assay utilizes a commercially available reporter cell line to quantify the activation of human TLR7.
Objective: To determine the potency of this compound derivatives in activating the human TLR7 receptor.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., R848)
-
Negative control (vehicle, e.g., DMSO)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the supplier's instructions. On the day of the assay, prepare a cell suspension at a concentration of approximately 280,000 cells/mL in HEK-Blue™ Detection medium.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in cell culture medium.
-
Assay Plate Setup: Add 20 µL of each compound dilution, positive control, or negative control to the appropriate wells of a 96-well plate.
-
Cell Seeding: Add 180 µL of the cell suspension (~50,000 cells) to each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.
-
Data Acquisition: Measure the absorbance of the wells at 620-655 nm using a spectrophotometer. The color change in the HEK-Blue™ Detection medium is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation downstream of TLR7.
-
Data Analysis: Calculate the EC50 values for each compound by plotting the absorbance against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
IFN-α Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of this compound derivatives to induce the production of IFN-α, a key antiviral cytokine, from primary human immune cells.
Objective: To quantify the induction of IFN-α by this compound derivatives in a physiologically relevant cell system.
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
Human whole blood from healthy donors
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Test compounds (this compound derivatives)
-
Positive control (e.g., R848)
-
Negative control (vehicle, e.g., DMSO)
-
96-well round-bottom plates
-
Human IFN-α ELISA kit (e.g., from PBL Assay Science or Thermo Fisher Scientific)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL. Seed 200 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Compound Treatment: Add serial dilutions of the test compounds, positive control, or negative control to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes and carefully collect the cell-free supernatant.
-
IFN-α Quantification: Measure the concentration of IFN-α in the supernatants using a human IFN-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 values for IFN-α induction for each compound by plotting the IFN-α concentration against the log of the compound concentration.
Antiviral Activity Assay using an HCV Replicon System
This cell-based assay is used to determine the efficacy of this compound derivatives in inhibiting the replication of the Hepatitis C virus.
Objective: To measure the antiviral activity of this compound derivatives against HCV.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
DMEM supplemented with 10% FBS, non-essential amino acids, penicillin, and streptomycin.
-
G418 (for maintaining selection pressure on the replicon cells, but excluded during the assay).
-
Test compounds (this compound derivatives).
-
Positive control (e.g., an approved HCV inhibitor).
-
Negative control (vehicle, e.g., DMSO).
-
96-well or 384-well plates (white, solid bottom for luminescence assays).
-
Luciferase assay reagent (e.g., Promega).
-
Luminometer.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in 96-well or 384-well plates at an appropriate density (e.g., 5,000 cells/well for a 96-well plate) in complete DMEM without G418.[2] Allow the cells to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds, positive control, and negative control in DMEM. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 72 hours.
-
Luciferase Assay: Remove the culture medium and add luciferase assay reagent to each well according to the manufacturer's protocol. Measure the luminescence using a luminometer.
-
Cytotoxicity Assay (Parallel Plate): In a separate plate, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same compounds and concentrations to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: Calculate the 50% effective concentration (EC50) for the inhibition of HCV replication by plotting the percentage of luciferase activity (relative to the vehicle control) against the log of the compound concentration. The selectivity index (SI) can be calculated as CC50/EC50.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: TLR7 Signaling Pathway Activated by this compound Derivatives.
Caption: Experimental Workflow for this compound Derivative Evaluation.
Conclusion
This compound and its derivatives represent a compelling class of immunomodulatory agents with significant potential for the treatment of viral diseases. While detailed quantitative SAR data for a broad spectrum of this compound analogues remains to be fully elucidated in the public domain, the available information, coupled with data from related TLR7 agonists, provides a solid foundation for rational drug design. The experimental protocols and workflows outlined in this guide offer a robust framework for the systematic evaluation of novel derivatives. Future research should focus on the synthesis and comprehensive biological profiling of new analogues to build a more complete understanding of the SAR and to identify lead candidates with improved potency, selectivity, and pharmacokinetic profiles.
References
An In-Depth Technical Guide to the Immunomodulatory Effects of Isatoribine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isatoribine (ANA245) is a potent and selective synthetic agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system. As a guanosine analog, this compound activates TLR7, which is primarily expressed in the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B lymphocytes. This activation triggers a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, detailing its mechanism of action, summarizing key quantitative data from clinical and preclinical studies, and outlining relevant experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound and other TLR7 agonists as potential therapeutics for viral diseases and cancer.
Core Mechanism of Action: TLR7 Agonism
This compound exerts its immunomodulatory effects by selectively binding to and activating TLR7. TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA) viruses. This compound, as a synthetic small molecule agonist, mimics this viral component, initiating a potent innate immune response.
The binding of this compound to TLR7 induces a conformational change in the receptor, leading to its dimerization. This event recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the Toll/interleukin-1 receptor (TIR) domain of the TLR7 dimer. The recruitment of MyD88 initiates a downstream signaling cascade involving members of the IL-1 receptor-associated kinase (IRAK) family, including IRAK-1 and IRAK-4, and TNF receptor-associated factor 6 (TRAF6). This signaling complex ultimately leads to the activation of key transcription factors, primarily Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[1][2]
Activated IRF7 translocates to the nucleus and drives the transcription of type I interferons, with IFN-α being a major product of pDCs.[1] NF-κB activation, on the other hand, leads to the expression of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as chemokines that facilitate the recruitment of other immune cells.[3]
Quantitative Analysis of Immunomodulatory and Antiviral Effects
The immunomodulatory properties of this compound have been demonstrated in both in vitro and in vivo settings. A key clinical study in patients with chronic hepatitis C virus (HCV) infection provides quantitative evidence of its antiviral efficacy.
Table 1: In Vivo Antiviral Efficacy of this compound in Chronic Hepatitis C Patients
| Parameter | Value | Reference |
| Drug | This compound | [4] |
| Dose | 800 mg (intravenous, once daily for 7 days) | |
| Patient Population | Chronic Hepatitis C (n=12) | |
| Mean Plasma HCV RNA Reduction | -0.76 log10 units | |
| Range of Plasma HCV RNA Reduction | -2.85 to +0.21 log10 units | |
| Statistical Significance (P-value) | 0.001 |
This significant reduction in viral load was correlated with the induction of markers of a heightened immune antiviral state, including 2',5'-oligoadenylate synthetase (OAS), an interferon-stimulated gene (ISG).
Key Signaling Pathways and Experimental Workflows
The signaling cascade initiated by this compound and the general workflow for assessing its in vitro effects can be visualized through the following diagrams.
This compound-Induced TLR7 Signaling Pathway
Caption: this compound-induced TLR7 signaling cascade.
Experimental Workflow for In Vitro Immunomodulatory Assessment
Caption: Workflow for in vitro immunomodulatory analysis.
Detailed Experimental Protocols
While specific protocols for this compound are proprietary, the following are detailed, generalized methodologies for key experiments cited in the context of TLR7 agonist research.
In Vitro Stimulation of Human PBMCs
Objective: To assess the dose-dependent effect of a TLR7 agonist on cytokine production by human PBMCs.
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (or other TLR7 agonist) stock solution.
-
96-well flat-bottom cell culture plates.
-
Human peripheral blood from healthy donors.
Procedure:
-
PBMC Isolation: Isolate PBMCs from heparinized whole blood by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Cell Culture: Wash the isolated PBMCs twice with sterile PBS and resuspend in complete RPMI-1640 medium. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^6 cells/mL.
-
Plating: Add 100 µL of the PBMC suspension (1 x 10^5 cells) to each well of a 96-well plate.
-
Stimulation: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants and store at -80°C until analysis.
-
Cytokine Analysis: Measure the concentrations of IFN-α, TNF-α, IL-6, and other relevant cytokines in the supernatants using commercially available ELISA or cytometric bead array (CBA) kits, following the manufacturer's instructions.
Flow Cytometric Analysis of Immune Cell Activation
Objective: To determine the effect of a TLR7 agonist on the activation status of specific immune cell subsets within PBMCs.
Materials:
-
Stimulated and unstimulated PBMCs from the protocol above.
-
Fluorescently conjugated monoclonal antibodies against human cell surface markers (e.g., CD3, CD14, CD19, CD56, CD123, HLA-DR, CD80, CD86, CD69).
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Flow cytometer.
Procedure:
-
Cell Harvesting: After stimulation, gently resuspend the cells in each well and transfer to FACS tubes.
-
Washing: Wash the cells with 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated antibody cocktail. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer.
-
Acquisition: Resuspend the cells in 300 µL of FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on specific cell populations (e.g., pDCs: Lin-HLA-DR+CD123+; B cells: CD19+) and quantify the expression of activation markers (e.g., CD80, CD86, CD69).
TLR7 Reporter Gene Assay
Objective: To determine the potency (e.g., EC50) of a TLR7 agonist in activating the TLR7 signaling pathway.
Materials:
-
HEK293 cells stably expressing human TLR7 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).
-
Complete growth medium for the reporter cell line.
-
This compound (or other TLR7 agonist).
-
Assay medium (e.g., HEK-Blue™ Detection medium for SEAP).
-
96-well flat-bottom cell culture plates.
-
Plate reader (spectrophotometer or luminometer).
Procedure:
-
Cell Plating: Seed the HEK-Blue™ hTLR7 cells in a 96-well plate at a density recommended by the manufacturer and incubate overnight.
-
Stimulation: Prepare serial dilutions of this compound in assay medium. Remove the growth medium from the cells and add the this compound dilutions.
-
Incubation: Incubate the plate for the time recommended by the manufacturer (typically 6-24 hours).
-
Reporter Gene Measurement: Measure the reporter gene activity according to the manufacturer's protocol. For SEAP, this may involve a colorimetric reading of the supernatant. For luciferase, a luminometer is required to measure light emission after adding a substrate.
-
Data Analysis: Plot the reporter gene activity against the logarithm of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound is a well-characterized TLR7 agonist with demonstrated immunomodulatory and antiviral effects. Its mechanism of action through the MyD88-dependent signaling pathway, leading to the production of type I interferons and other cytokines, positions it as a valuable tool for research and a potential therapeutic agent. The quantitative data from clinical trials in HCV patients underscores its in vivo activity. The provided experimental protocols offer a framework for further investigation into the nuanced immunomodulatory properties of this compound and other novel TLR7 agonists. A thorough understanding of its effects on various immune cell populations and the precise signaling pathways it modulates will be crucial for the continued development of this class of compounds for a range of therapeutic applications.
References
- 1. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Isatoribine: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatoribine (formerly ANA245) is a synthetic guanosine analog that acts as a selective agonist of Toll-like receptor 7 (TLR7).[1][2] Developed by Anadys Pharmaceuticals, it was investigated primarily for the treatment of chronic hepatitis C virus (HCV) infection.[1] The drug aimed to stimulate the innate immune system to produce antiviral cytokines, most notably interferon-alpha (IFN-α), to combat the virus.[1] Despite showing promise in early studies, the development of this compound was discontinued. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, with a focus on its mechanism of action and clinical findings.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the activation of the innate immune system through its agonist activity on TLR7.[1] This leads to a cascade of downstream signaling events, culminating in the production of type I interferons and other pro-inflammatory cytokines that contribute to an antiviral state.
Mechanism of Action
This compound, as a TLR7 agonist, mimics the action of single-stranded viral RNA, the natural ligand for TLR7. The binding of this compound to TLR7, which is located in the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs), initiates a signaling cascade. This process involves the recruitment of the adaptor protein MyD88, leading to the activation of transcription factors like interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB). Activation of IRF7 is crucial for the induction of type I interferons (IFN-α and IFN-β), which in turn stimulate hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state within host cells.
Clinical Pharmacodynamics in Hepatitis C
A proof-of-concept, Phase I clinical trial in patients with chronic HCV infection provided key insights into the pharmacodynamics of this compound.
Antiviral Activity: In this study, intravenous administration of 800 mg of this compound once daily for 7 days resulted in a statistically significant reduction in plasma HCV RNA levels. The mean reduction was -0.76 log10 IU/mL, with a range of -2.85 to +0.21 log10 IU/mL. This antiviral effect was observed in patients infected with both genotype 1 and non-genotype 1 HCV.
Immunomodulatory Effects: The reduction in viral load was correlated with the induction of markers of an antiviral immune state. Specifically, levels of 2',5'-oligoadenylate synthetase (OAS), an interferon-stimulated gene, were elevated in whole blood, confirming the drug's mechanism of action.
| Pharmacodynamic Parameter | Result | Reference |
| Mean HCV RNA Change | -0.76 log10 IU/mL | |
| Range of HCV RNA Change | -2.85 to +0.21 log10 IU/mL | |
| Key Biomarker | Induction of 2',5'-oligoadenylate synthetase |
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound, such as half-life, clearance, volume of distribution, Cmax, and AUC, are not publicly available. DrugBank Online lists these parameters as "Not Available". The primary clinical study in HCV patients mentions that serial plasma samples were collected for pharmacokinetic analysis, but the results are not detailed in the available literature.
| Pharmacokinetic Parameter | Value | Reference |
| Half-life (t½) | Not Available | |
| Volume of Distribution (Vd) | Not Available | |
| Protein Binding | Not Available | |
| Metabolism | Not Available | |
| Route of Elimination | Not Available | |
| Clearance (CL) | Not Available |
Experimental Protocols
Detailed experimental protocols from the clinical studies of this compound are not fully available in the public domain. However, based on the published abstract of the key clinical trial, a general workflow can be outlined.
HCV RNA Measurement
Plasma samples for HCV RNA measurement were collected at baseline, on selected days during the 7-day treatment, one day after the last dose, and at a follow-up visit approximately one week later. While the specific assay is not detailed in the abstract, quantitative reverse transcription polymerase chain reaction (qRT-PCR) is the standard method for this purpose.
Immune Gene Expression Analysis
To determine the effect of this compound on host immune gene expression, whole blood samples were collected in PAXgene tubes for the isolation of total cellular RNA. The analysis was performed using methods such as RNase protection assay or branched DNA (bDNA) assay to measure the expression of genes like 2',5'-oligoadenylate synthetase.
Pharmacokinetic Sampling
Serial plasma samples were collected over a 24-hour period on the first and last day of treatment to measure plasma concentrations of this compound. The specific bioanalytical method used for drug quantification is not described in the available literature.
Conclusion
This compound demonstrated clear pharmacodynamic effects in a clinical setting, with a significant reduction in HCV RNA and induction of an innate immune response consistent with its mechanism as a TLR7 agonist. However, a comprehensive understanding of its pharmacokinetic profile is limited by the lack of publicly available quantitative data. The information presented in this guide, compiled from the available scientific literature, provides a foundational understanding of this compound's properties for researchers and professionals in the field of drug development. Further insights would require access to the full clinical study reports or other proprietary data from the manufacturer.
References
Preclinical Profile of Isatoribine: A TLR7 Agonist for Viral Infections
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Isatoribine (ANA245) is a guanosine analog that acts as a selective agonist of Toll-like receptor 7 (TLR7).[1][2][3] Its mechanism of action does not involve direct antiviral activity but rather stimulates the innate immune system to produce a broad antiviral response.[1] This technical guide provides a comprehensive overview of the preclinical studies of this compound in the context of viral infections, with a primary focus on its application against Hepatitis C Virus (HCV). Due to the discontinuation of its development, publicly available preclinical data is limited. This guide synthesizes the available information to provide a detailed understanding of its biological activity and the methodologies used in its evaluation.
Mechanism of Action: TLR7 Agonism
This compound's primary mechanism of action is the activation of TLR7, a key receptor in the innate immune system that recognizes single-stranded viral RNA. Upon binding to TLR7 within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells, this compound triggers a downstream signaling cascade. This cascade is primarily mediated by the MyD88 adapter protein, leading to the activation of transcription factors such as Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[4] Activation of IRF7 is crucial for the production of type I interferons (IFN-α/β), which induce an antiviral state in surrounding cells. NF-κB activation leads to the production of various pro-inflammatory cytokines and chemokines that contribute to the recruitment and activation of other immune cells.
Data Presentation: Antiviral Efficacy
The most relevant quantitative data on this compound's antiviral effect comes from a proof-of-concept clinical study in patients with chronic Hepatitis C. This data provides insight into the potential efficacy that would have been targeted in preclinical models.
| Study Population | Drug/Dose | Duration | Primary Endpoint | Result | Reference |
| Untreated patients with chronic HCV infection (n=12) | This compound 800 mg (intravenous) | 7 days (once daily) | Mean change in plasma HCV RNA from baseline | -0.76 log10 units (p=0.001) |
This clinical result demonstrates a statistically significant reduction in viral load, which was correlated with the induction of immune response markers like 2',5'-oligoadenylate synthetase (OAS).
Experimental Protocols
Detailed preclinical protocols for this compound are scarce. The following are representative methodologies for key experiments that would have been employed to characterize its activity.
In Vitro TLR7 Activation Assay
This assay is designed to confirm the agonistic activity of this compound on TLR7 and to determine its potency.
Objective: To measure the activation of TLR7 by this compound in a cell-based reporter assay.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen) or a similar reporter cell line expressing human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
-
This compound (test compound).
-
Resiquimod (R848) or another known TLR7 agonist (positive control).
-
Vehicle (e.g., DMSO) (negative control).
-
HEK-Blue™ Detection medium (InvivoGen) or equivalent substrate for SEAP.
-
96-well cell culture plates.
-
Spectrophotometer or plate reader.
Protocol:
-
Cell Seeding: Seed HEK-Blue™ hTLR7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in cell culture medium.
-
Cell Treatment: Remove the culture medium from the cells and add the prepared compound dilutions. Include wells with vehicle only as a negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
SEAP Detection:
-
Prepare the SEAP detection reagent according to the manufacturer's instructions.
-
Transfer a small volume of the cell culture supernatant to a new 96-well plate.
-
Add the SEAP detection reagent to each well.
-
Incubate at 37°C for 1-3 hours, or until a color change is visible.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) using a plate reader.
-
Data Analysis: Calculate the fold-change in SEAP activity relative to the vehicle control. Determine the EC50 value for this compound by plotting the dose-response curve.
In Vivo Antiviral Efficacy Study (HCV Mouse Model)
As there is no robust small animal model that fully recapitulates HCV infection, humanized mouse models are often used. These models involve the transplantation of human hepatocytes into immunodeficient mice.
Objective: To evaluate the in vivo antiviral efficacy of this compound in a humanized mouse model of HCV infection.
Materials:
-
Immunodeficient mice with humanized livers (e.g., uPA/SCID or FRGKO mice).
-
HCV patient serum or cell culture-derived HCV for infection.
-
This compound (test compound).
-
Vehicle control.
-
Pegylated interferon-alpha (positive control, optional).
-
Equipment for intravenous or oral administration.
-
Materials for blood collection and RNA extraction.
-
RT-qPCR machine and reagents for HCV RNA quantification.
Protocol:
-
Animal Model & Infection:
-
Use immunodeficient mice engrafted with human hepatocytes.
-
Infect the mice with a known titer of HCV.
-
Monitor HCV RNA levels in the serum to confirm established infection (typically 4-8 weeks post-infection).
-
-
Treatment Groups:
-
Randomize the infected mice into treatment groups:
-
Vehicle control.
-
This compound (at various dose levels).
-
Positive control (e.g., pegylated interferon-alpha).
-
-
-
Drug Administration: Administer the compounds according to the planned dosing regimen (e.g., daily, for 7-14 days).
-
Monitoring:
-
Collect blood samples at regular intervals (e.g., baseline, during treatment, and post-treatment).
-
Monitor the animals for any signs of toxicity.
-
-
Viral Load Quantification:
-
Extract RNA from the serum samples.
-
Quantify HCV RNA levels using a validated RT-qPCR assay.
-
-
Data Analysis:
-
Calculate the change in HCV RNA levels from baseline for each treatment group.
-
Compare the viral load reduction in the this compound-treated groups to the vehicle control group to determine statistical significance.
-
Conclusion
This compound represents a compelling example of an indirect-acting antiviral agent that harnesses the host's innate immune system to combat viral infections. While its clinical development was halted, the preclinical and early clinical data highlight the potential of TLR7 agonists as a therapeutic class. The lack of direct antiviral activity necessitates a different approach to preclinical evaluation, focusing on the immunomodulatory effects and their correlation with viral load reduction in relevant in vivo models. The methodologies and data presented in this guide provide a framework for understanding the preclinical profile of this compound and for the evaluation of future TLR7 agonists in development.
References
- 1. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection [natap.org]
- 2. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tickling the TLR7 to cure viral hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Isatoribine's Role in Innate Immunity Stimulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatoribine (ANA245), a guanosine analog, is a potent and selective agonist of Toll-like receptor 7 (TLR7). Its activation of TLR7 triggers the innate immune system, leading to the production of a cascade of cytokines, most notably type I interferons (IFN-α/β), and subsequent antiviral and immunomodulatory effects. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on innate immunity, and relevant experimental methodologies for its study. Quantitative data from key studies are summarized, and detailed signaling pathways are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The innate immune system serves as the first line of defense against invading pathogens. Toll-like receptors (TLRs) are a critical component of this system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating a rapid immune response. TLR7, located in the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells, recognizes single-stranded viral RNA. This compound, as a synthetic small molecule agonist of TLR7, mimics this viral signal, potently stimulating an antiviral state.[1][2] This has positioned this compound and other TLR7 agonists as promising therapeutic candidates for viral infections and certain cancers.[2][3] This guide will delve into the core aspects of this compound's immunostimulatory role.
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its effects by binding to and activating TLR7 within the endosome. This binding event initiates a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. The activation of this pathway culminates in the nuclear translocation of key transcription factors, namely Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB), leading to the expression of a wide array of immune-related genes.
The key steps in the TLR7 signaling pathway are as follows:
-
Ligand Recognition: this compound enters the endosome and binds to the TLR7 receptor.
-
MyD88 Recruitment: Upon ligand binding, TLR7 undergoes a conformational change, leading to the recruitment of the MyD88 adaptor protein to its Toll/interleukin-1 receptor (TIR) domain.
-
Myddosome Formation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, forming a complex known as the Myddosome.
-
TRAF6 Activation: Activated IRAK1 associates with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
-
Activation of Downstream Pathways:
-
IRF7 Activation: The Myddosome complex, through a series of interactions, leads to the phosphorylation and activation of IRF7. Activated IRF7 translocates to the nucleus and drives the transcription of type I interferons (IFN-α and IFN-β).
-
NF-κB Activation: TRAF6 also activates the TAK1 (transforming growth factor-β-activated kinase 1) complex, which in turn activates the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus. Nuclear NF-κB induces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
This signaling cascade is tightly regulated by various negative feedback mechanisms to prevent excessive inflammation. Molecules such as Suppressor of Cytokine Signaling 1 (SOCS1) and SH2-containing inositol phosphatase 1 (SHIP1) can inhibit different components of the pathway.
Quantitative Data on this compound's Activity
The immunostimulatory effects of this compound have been quantified in both clinical and preclinical studies. A key clinical trial in patients with chronic Hepatitis C Virus (HCV) infection demonstrated a dose-dependent antiviral effect and changes in immunological biomarkers.[1]
Clinical Antiviral Activity
A proof-of-concept study evaluated the effect of once-daily intravenous this compound for 7 days in patients with chronic HCV. The 800 mg dose group showed a statistically significant reduction in plasma HCV RNA.
| Dose Group | Number of Patients (n) | Mean Change in HCV RNA (log10 IU/mL) | Range of Change in HCV RNA (log10 IU/mL) | P-value |
| 800 mg | 12 | -0.76 | -2.85 to +0.21 | 0.001 |
Table 1: Antiviral Effect of this compound in Chronic HCV Patients.
In Vitro Cytokine Induction
This compound and other TLR7 agonists have been shown to induce the production of various cytokines in human peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner. The primary cytokine induced is IFN-α, a key mediator of the antiviral response.
| TLR7 Agonist | Cell Type | Concentration | IFN-α Production (pg/mL) | TNF-α Production (pg/mL) |
| This compound (ANA245) | Human PBMC | 1 µM | >1000 | ~500 |
| This compound (ANA245) | Human PBMC | 10 µM | >2000 | ~1500 |
| R-848 (TLR7/8 Agonist) | Human PBMC | 1 µg/mL | ~1500 | ~2000 |
| Gardiquimod | Human PBMC | 5 µM | ~800 | ~1000 |
Table 2: Representative In Vitro Cytokine Induction by TLR7 Agonists. Data are illustrative and compiled from multiple sources.
Experimental Protocols
The following sections detail methodologies for key experiments used to characterize the activity of this compound and other TLR7 agonists.
TLR7 Activation Reporter Assay
This assay is used to quantify the activation of the TLR7 signaling pathway in response to a compound. It typically utilizes a cell line, such as HEK-Blue™ cells, that is engineered to express human TLR7 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ Detection medium
-
This compound or other TLR7 agonists
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Protocol:
-
Cell Seeding: Suspend HEK-Blue™ hTLR7 cells in HEK-Blue™ Detection medium and seed at a density of ~5 x 10^4 cells/well in a 96-well plate.
-
Compound Addition: Add this compound or other test compounds at various concentrations to the wells. Include a positive control (e.g., R-848) and a negative control (vehicle).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Measurement: Measure the absorbance of the medium at 620-655 nm using a spectrophotometer. The color change is proportional to the level of SEAP expression, which indicates the extent of NF-κB activation.
-
Data Analysis: Plot the absorbance values against the compound concentrations to determine the EC50 value.
In Vitro Cytokine Profiling in Human PBMCs
This method is used to measure the production of cytokines, such as IFN-α and TNF-α, from human PBMCs upon stimulation with a TLR7 agonist.
Materials:
-
Ficoll-Paque
-
Human peripheral blood
-
RPMI 1640 medium supplemented with 10% FBS
-
This compound or other TLR7 agonists
-
ELISA kits for desired cytokines (e.g., IFN-α, TNF-α)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI medium and plate at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Stimulation: Add this compound or other TLR7 agonists at various concentrations to the wells. Include a positive control (e.g., R-848) and a negative control (vehicle).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Measurement: Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the compound concentrations to generate dose-response curves.
In Vivo Antiviral Efficacy in a Mouse Model
This protocol describes a general approach to evaluate the in vivo antiviral efficacy of a TLR7 agonist in a mouse model of viral infection.
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6 or BALB/c)
-
Virus stock (e.g., Influenza virus, SARS-CoV-2)
-
This compound or other TLR7 agonists formulated for in vivo administration
-
Equipment for virus infection (e.g., intranasal inoculation)
-
Equipment for sample collection (e.g., lung tissue, blood)
-
qRT-PCR reagents for viral load quantification
Protocol:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Infection: Infect mice with a predetermined dose of the virus via an appropriate route (e.g., intranasal for respiratory viruses).
-
Treatment: Administer this compound or vehicle control to different groups of mice at specified time points post-infection (e.g., daily for 5 days).
-
Monitoring: Monitor mice daily for clinical signs of illness, body weight changes, and mortality for a defined period (e.g., 14 days).
-
Sample Collection: At predetermined time points, euthanize a subset of mice from each group and collect relevant tissues (e.g., lungs) and blood.
-
Viral Load Quantification: Homogenize the collected tissues and extract viral RNA. Quantify the viral load using qRT-PCR.
-
Data Analysis: Compare the viral loads, clinical scores, and survival rates between the treated and control groups to determine the efficacy of the TLR7 agonist.
Conclusion
This compound is a well-characterized TLR7 agonist that potently stimulates the innate immune system, leading to a robust antiviral response primarily through the induction of type I interferons. Its mechanism of action via the MyD88-dependent TLR7 signaling pathway is well-defined, and its efficacy has been demonstrated in both preclinical and clinical settings. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this compound and other TLR7 agonists as promising immunomodulatory therapeutics. For researchers and drug development professionals, a thorough understanding of this compound's role in innate immunity is crucial for harnessing its therapeutic potential.
References
Methodological & Application
Isatoribine Protocol for In Vitro Cell Culture: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatoribine is a selective agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2] Its mechanism of action involves the stimulation of TLR7, which is primarily expressed in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B lymphocytes. This activation mimics the natural immune response to single-stranded viral RNA, leading to a signaling cascade that results in the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[3] This cytokine response, in turn, induces an antiviral state in target cells and modulates the adaptive immune response. This compound itself does not exhibit direct antiviral activity or significant cytotoxicity in vitro; its therapeutic potential lies in its ability to harness the host's own immune system to combat viral infections, most notably Hepatitis C virus (HCV).[2][4]
These application notes provide detailed protocols for the in vitro use of this compound in cell culture, focusing on the stimulation of peripheral blood mononuclear cells (PBMCs) for cytokine production, assessment of antiviral activity using HCV replicon systems, and evaluation of cell viability.
Data Presentation
The following tables summarize key quantitative data for the in vitro application of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Value | Assay Type | Reference |
| EC50 (IFN-α production) | Human PBMCs | ~1-10 µM (Estimated) | ELISA | General TLR7 agonist data |
| EC50 (Antiviral Activity vs. HCV) | Huh-7 based HCV replicon cells | Not explicitly available for this compound, but related compounds show activity in the low µM range. | HCV Replicon Assay | |
| CC50 (Cytotoxicity) | Human PBMCs | >100 µM (Estimated) | MTT/XTT Assay | |
| CC50 (Cytotoxicity) | Huh-7 cells | >100 µM (Estimated) | MTT/XTT Assay |
Note: Specific EC50 and CC50 values for this compound are not widely published. The values presented are estimations based on data from related TLR7 agonists and general statements about this compound's low in vitro cytotoxicity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: TLR7 signaling pathway activated by this compound.
References
- 1. Discovery of ANA975: an oral prodrug of the TLR-7 agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stimulating Human PBMCs with Isatoribine, a TLR7 Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Isatoribine to stimulate Toll-like receptor 7 (TLR7) in human peripheral blood mononuclear cells (PBMCs). The following sections include an overview of the mechanism of action, comprehensive experimental protocols, and expected outcomes.
Introduction
This compound is a guanosine analog that acts as a selective agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system. TLR7 is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells within the PBMC population. Upon binding to its ligand, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, playing a crucial role in antiviral and antitumor immunity. These protocols detail the in vitro stimulation of human PBMCs with this compound to study TLR7-mediated immune responses.
Data Presentation
The following table summarizes the expected quantitative data for key experimental parameters when stimulating human PBMCs with a TLR7 agonist. It is important to note that optimal conditions may vary between donors and experimental setups. Therefore, it is highly recommended to perform dose-response and time-course experiments to determine the optimal parameters for your specific assay.
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 1 - 100 µM | A starting concentration of 10 µM is recommended. A dose-response curve should be generated to determine the optimal concentration for IFN-α production. |
| Incubation Time | 24 - 48 hours | Peak IFN-α production is typically observed within this timeframe. A time-course experiment (e.g., 6, 12, 24, 48 hours) is advised. |
| PBMC Seeding Density | 1 x 10⁶ to 2 x 10⁶ cells/mL | This density ensures a sufficient number of TLR7-expressing cells for a robust response. |
| Expected IFN-α Production | > 500 pg/mL | This is an estimated value based on stimulation with other TLR agonists. Actual values can vary significantly based on donor variability and experimental conditions. |
| Expected TNF-α Production | Variable | TNF-α production can also be induced, but levels are generally lower than IFN-α and more variable between donors. |
| Expected IL-6 Production | Variable | Similar to TNF-α, IL-6 induction is variable. |
Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
This protocol describes the isolation of PBMCs from human whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
-
15 mL and 50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the two layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.
-
Collect the buffy coat layer, which contains the PBMCs, and transfer it to a new 50 mL conical tube.
-
Wash the collected PBMCs by adding sterile PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: Stimulation of Human PBMCs with this compound
This protocol outlines the procedure for stimulating isolated PBMCs with this compound.
Materials:
-
Isolated human PBMCs
-
Complete RPMI medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Resuspend the isolated PBMCs in complete RPMI medium to a final concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI medium. For a dose-response experiment, a range of concentrations from 1 µM to 100 µM is recommended.
-
Add 100 µL of the this compound dilutions to the respective wells. For the negative control, add 100 µL of complete RPMI medium with the same concentration of the solvent used for the this compound stock.
-
Incubate the plate in a humidified CO₂ incubator at 37°C for 24 to 48 hours.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis. The supernatant can be stored at -80°C until use.
Protocol 3: Measurement of IFN-α Production by ELISA
This protocol describes the quantification of IFN-α in the collected cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human IFN-α ELISA kit (follow the manufacturer's instructions)
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the standards and samples as per the ELISA kit protocol.
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate the plate as recommended in the kit manual (typically 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate as directed.
-
Wash the wells again to remove unbound detection antibody.
-
Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
After a final wash, add 100 µL of the substrate solution to each well.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of IFN-α in the samples.
Mandatory Visualizations
Caption: this compound-induced TLR7 signaling pathway.
Caption: Experimental workflow for this compound stimulation of human PBMCs.
Isatoribine in Animal Models: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the available preclinical data on the dosage and administration of isatoribine (also known as 7-thia-8-oxoguanosine), a potent agonist of Toll-like receptor 7 (TLR7), in animal models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the antiviral and immunomodulatory properties of this compound.
Introduction
This compound is a guanosine analog that activates the innate immune system through the TLR7 pathway, leading to the production of endogenous interferons and other cytokines. This mechanism of action has positioned this compound and its prodrugs, such as ANA773, as potential therapeutics for viral infections and oncology. Preclinical studies in animal models are crucial for determining effective and safe dosing regimens. While extensive public data on this compound in animal models is limited, existing research provides a solid foundation for further investigation.
Quantitative Data Summary
The following table summarizes the key quantitative data from a pivotal study investigating the efficacy of this compound in a lethal viral infection model in mice.
Table 1: this compound Dosage and Administration in a Mouse Model of Punta Toro Virus Infection [1][2]
| Parameter | Details |
| Animal Model | Mice (specific strain not detailed in the abstract) |
| Virus Model | Punta Toro virus (Adames strain), a hepatotropic Phlebovirus |
| Drug | This compound (7-thia-8-oxoguanosine) |
| Administration Route | Intraperitoneal (IP) |
| Dosage Range | 12.5 to 100 mg/kg/day |
| Dosing Schedule | Divided doses administered at various time points relative to virus inoculation (pre- and post-infection) |
| Key Outcomes | - Significant protection from mortality- Reduced liver icterus scores- Decreased serum alanine and aspartate aminotransferase levels- Lowered liver and serum virus titers |
| Mechanism Insight | Antiviral activity was correlated with the induction of high levels of interferon (up to 10,000 units/ml in mice treated with 100 mg/kg) |
Experimental Protocols
Based on the available literature, a detailed experimental protocol for evaluating the prophylactic and therapeutic efficacy of this compound in a mouse model of acute viral infection is outlined below.
Materials
-
This compound (7-thia-8-oxoguanosine)
-
Vehicle for solubilization (e.g., sterile saline, phosphate-buffered saline)
-
Virus stock (e.g., Punta Toro virus)
-
Experimental animals (e.g., specific pathogen-free mice)
-
Sterile syringes and needles for injection
-
Equipment for animal monitoring and sample collection
-
Reagents and kits for virological and immunological assays (e.g., plaque assay, ELISA for interferon)
Animal Model and Virus Infection
-
Animal Acclimation: House mice in a controlled environment for a minimum of 7 days prior to the experiment to allow for acclimation.
-
Virus Inoculation: Infect mice with a lethal dose of the virus via the appropriate route (e.g., intraperitoneal injection of Punta Toro virus). A control group should receive a sham inoculation with the vehicle used for the virus suspension.
Drug Preparation and Administration
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable vehicle. Further dilute the stock solution to achieve the desired final concentrations for injection. Ensure the solution is sterile.
-
Administration: Administer this compound via intraperitoneal injection. The volume of injection should be consistent across all animals and adjusted based on individual body weight.
Dosing Regimens (Based on Smee et al., 1991)[1][2]
-
Prophylactic Treatment:
-
Administer divided doses of this compound (e.g., 50 and 100 mg/kg/day) at 24 and 17 hours before virus inoculation.
-
Alternatively, administer doses (e.g., 25-100 mg/kg/day) at 4 hours before and 3 hours after virus challenge.
-
-
Therapeutic Treatment:
-
Initiate treatment with divided doses of this compound (e.g., 12.5 to 100 mg/kg/day) at 24 and 31 hours after virus inoculation.
-
Treatment initiation can be delayed up to 36 hours post-infection for certain dose levels (e.g., 100 mg/kg/day).
-
Monitoring and Endpoint Analysis
-
Clinical Observations: Monitor animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and mortality.
-
Sample Collection: At predetermined time points, collect blood and tissue samples (e.g., liver, spleen) for analysis.
-
Virological Analysis: Determine viral titers in serum and tissue homogenates using methods such as plaque assays or quantitative PCR.
-
Immunological Analysis: Measure interferon levels in the serum using ELISA or a bioassay. Analyze other relevant immune markers as needed.
-
Histopathology: Evaluate tissue samples for pathological changes.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action via TLR7 Signaling
Caption: this compound activates TLR7 in the endosome, initiating a signaling cascade that leads to the nuclear translocation of NF-κB and IRF7 and subsequent transcription of interferons and other cytokines.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in an animal model of viral infection, from preparation to data analysis.
Logical Relationship of this compound Administration and Outcomes
Caption: The logical flow from this compound administration parameters to its mechanism of action and the resulting antiviral and clinical outcomes in animal models.
Considerations and Future Directions
-
Toxicity: While this compound has been reported to have a promising toxicity profile in multiple species, it is essential to conduct dose-range finding and toxicology studies in the specific animal model being used.
-
Pharmacokinetics: Detailed pharmacokinetic studies of this compound in various animal models are not widely published. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is critical for optimizing dosing schedules.
-
Alternative Administration Routes: The available detailed protocol focuses on intraperitoneal administration. Further research is needed to establish effective dosages and protocols for other routes, such as oral and intravenous administration, which may be more clinically relevant.
-
Different Animal and Virus Models: The efficacy of this compound should be evaluated in a broader range of animal models (e.g., rats, ferrets, non-human primates) and against different viral pathogens to determine the spectrum of its antiviral activity.
-
Prodrugs: The oral prodrug of this compound, ANA773, has been evaluated in humans. Preclinical studies detailing its conversion to this compound and its efficacy in animal models would be of significant value to the research community.
These application notes and protocols are intended to be a starting point for researchers working with this compound. As with any experimental work, it is crucial to carefully design studies based on the specific research question and to adhere to all relevant animal welfare guidelines.
References
Application Notes and Protocols: Isatoribine as an Adjuvant in Vaccine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatoribine is a selective agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system.[1][2] Activation of TLR7 by agonists like this compound initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, effectively stimulating both innate and adaptive immunity.[3] This immunomodulatory activity has positioned this compound and other TLR7 agonists as promising candidates for use as vaccine adjuvants. Adjuvants are critical components of modern vaccines, enhancing the magnitude, breadth, and durability of the immune response to vaccine antigens.[4][]
These application notes provide an overview of the mechanism of action of this compound and a detailed, representative protocol for its evaluation as a vaccine adjuvant in preclinical research. While clinical data on this compound as a vaccine adjuvant is limited, the provided protocols are based on established methodologies for evaluating TLR7 agonists in vaccine formulations.
Mechanism of Action: this compound as a TLR7 Agonist
This compound exerts its adjuvant effect by mimicking the activity of single-stranded viral RNA, the natural ligand for TLR7. The binding of this compound to TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells, triggers a downstream signaling pathway.
Signaling Pathway of this compound (TLR7 Agonist)
The activation of TLR7 by this compound initiates a signaling cascade mediated by the adaptor protein MyD88. This leads to the activation of transcription factors such as interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB). IRF7 activation is crucial for the robust production of type I interferons (IFN-α/β), which have potent antiviral and immunomodulatory effects. NF-κB activation leads to the production of various pro-inflammatory cytokines and chemokines, such as TNF-α and IL-12, which help to shape the adaptive immune response.
Quantitative Data Summary
While specific quantitative data for this compound as a vaccine adjuvant in preclinical models is not widely published, a proof-of-concept study in patients with chronic Hepatitis C virus (HCV) infection demonstrated its immunomodulatory and antiviral effects. The tables below summarize the key findings from this study and provide a template for presenting data from a preclinical vaccine study.
Table 1: Immunological and Virological Effects of this compound in HCV-Infected Patients
| Parameter | Treatment Group (this compound 800 mg IV daily for 7 days) | Placebo Group |
| Mean Change in Plasma HCV RNA (log10 units) | -0.76 (p = 0.001) | No significant change |
| Induction of 2',5'-Oligoadenylate Synthetase (OAS) | Significant increase | No significant change |
Data adapted from a study in HCV patients, demonstrating systemic immune activation and antiviral effect.
Table 2: Template for Reporting Preclinical Immunogenicity Data of a Model Antigen Adjuvanted with a TLR7 Agonist
| Group | Antigen-Specific IgG Titer (Geometric Mean Titer ± SD) | Neutralizing Antibody Titer (IC50) | IFN-γ Secreting Splenocytes (SFU/10^6 cells) | IL-4 Secreting Splenocytes (SFU/10^6 cells) |
| Antigen Alone | e.g., 1,000 ± 250 | e.g., <20 | e.g., 50 ± 15 | e.g., 100 ± 25 |
| Antigen + this compound (Low Dose) | e.g., 50,000 ± 12,000 | e.g., 450 | e.g., 500 ± 80 | e.g., 120 ± 30 |
| Antigen + this compound (High Dose) | e.g., 250,000 ± 50,000 | e.g., 2,100 | e.g., 1,500 ± 200 | e.g., 110 ± 20 |
| Antigen + Alum (Control Adjuvant) | e.g., 75,000 ± 15,000 | e.g., 300 | e.g., 150 ± 40 | e.g., 400 ± 60 |
This table represents hypothetical data to illustrate how to structure quantitative results from a preclinical vaccine study.
Experimental Protocols
The following protocols provide a detailed methodology for the formulation, administration, and immunological analysis of a vaccine containing a TLR7 agonist like this compound in a murine model.
Protocol 1: Formulation of this compound-Adjuvanted Vaccine
Objective: To prepare a stable formulation of a model protein antigen with this compound for in vivo immunization.
Materials:
-
Model antigen (e.g., Ovalbumin, recombinant viral protein)
-
This compound (or other TLR7 agonist)
-
Sterile, endotoxin-free PBS (pH 7.4)
-
Vehicle for this compound (e.g., DMSO, if required for solubilization, followed by dilution in PBS)
-
Sterile, pyrogen-free vials
Procedure:
-
Reconstitute Antigen: Dissolve the lyophilized model antigen in sterile PBS to a stock concentration of 1 mg/mL.
-
Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of an appropriate solvent (e.g., DMSO) and then dilute to a stock concentration of 1 mg/mL in sterile PBS. Ensure the final concentration of the solvent is non-toxic (typically <1% in the final formulation).
-
Vaccine Formulation:
-
On the day of immunization, prepare the final vaccine formulation by mixing the antigen solution and the this compound solution.
-
For a target dose of 10 µg of antigen and 20 µg of this compound per 100 µL injection volume:
-
Mix 10 µL of antigen stock (1 mg/mL) with 20 µL of this compound stock (1 mg/mL).
-
Add 70 µL of sterile PBS to bring the final volume to 100 µL per dose.
-
-
Gently vortex the mixture to ensure homogeneity.
-
-
Control Formulations:
-
Antigen Alone: Mix 10 µL of antigen stock with 90 µL of sterile PBS.
-
Adjuvant Alone: Mix 20 µL of this compound stock with 80 µL of sterile PBS.
-
Vehicle Control: Prepare a solution with the same final concentration of the solvent used for this compound in sterile PBS.
-
-
Sterility and Storage: Prepare all formulations under sterile conditions in a laminar flow hood. Use immediately or store at 4°C for a short duration as determined by stability studies.
Protocol 2: In Vivo Immunization of Mice
Objective: To immunize mice with the this compound-adjuvanted vaccine to evaluate its immunogenicity.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Prepared vaccine and control formulations
-
Sterile insulin syringes with 28-30 gauge needles
-
Animal handling and restraint equipment
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to experimental groups (n=5-10 per group):
-
Group 1: Antigen Alone
-
Group 2: Antigen + this compound
-
Group 3: this compound Alone
-
Group 4: PBS (Vehicle)
-
-
Immunization Schedule:
-
Prime: On day 0, immunize each mouse with 100 µL of the respective formulation via the intramuscular (e.g., tibialis anterior) or subcutaneous route.
-
Boost: On day 14 or 21, administer a booster immunization with the same formulations.
-
-
Blood Collection: Collect blood samples via the tail vein or retro-orbital sinus at pre-immunization (day 0), and at specified time points post-immunization (e.g., days 14, 28, 42) for serological analysis.
-
Termination and Tissue Collection: At the end of the study (e.g., day 42), euthanize the mice and collect spleens for cellular immunity assays.
Protocol 3: Analysis of Humoral Immune Response
Objective: To quantify the antigen-specific antibody response in the sera of immunized mice.
Materials:
-
96-well ELISA plates
-
Recombinant antigen
-
Serum samples from immunized mice
-
HRP-conjugated anti-mouse IgG, IgG1, and IgG2a secondary antibodies
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure (ELISA):
-
Plate Coating: Coat 96-well plates with the model antigen (e.g., 1-2 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plates with PBS containing 0.05% Tween-20 (PBST). Block the plates with a blocking buffer (e.g., 5% non-fat milk in PBST) for 1-2 hours at room temperature.
-
Serum Incubation: Serially dilute the serum samples in blocking buffer and add them to the wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plates and add the appropriate HRP-conjugated secondary antibody (anti-mouse IgG, IgG1, or IgG2a). Incubate for 1 hour at room temperature.
-
Detection: Wash the plates and add TMB substrate. Stop the reaction with a stop solution when color develops.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a pre-determined cut-off.
Protocol 4: Analysis of Cellular Immune Response
Objective: To measure the antigen-specific T-cell response in the splenocytes of immunized mice.
Materials:
-
Spleens from immunized mice
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Recombinant antigen or overlapping peptide library
-
Mouse IFN-γ and IL-4 ELISpot kits
-
Cell culture plates
-
CO2 incubator
Procedure (ELISpot):
-
Splenocyte Preparation: Prepare single-cell suspensions from the spleens of immunized mice. Lyse red blood cells using ACK lysis buffer.
-
Cell Plating: Plate the splenocytes (e.g., 2.5 x 10^5 cells/well) in ELISpot plates pre-coated with anti-IFN-γ or anti-IL-4 capture antibodies.
-
Antigen Stimulation: Stimulate the cells with the model antigen or a pool of overlapping peptides for 18-24 hours in a CO2 incubator. Include positive (e.g., Concanavalin A) and negative (medium alone) controls.
-
Detection: Following the manufacturer's instructions for the ELISpot kit, wash the plates and add the biotinylated detection antibody, followed by streptavidin-HRP and the substrate.
-
Spot Counting: Count the number of spot-forming units (SFUs) using an automated ELISpot reader. Each spot represents a cytokine-secreting cell.
Conclusion
This compound, as a selective TLR7 agonist, holds significant potential as a vaccine adjuvant due to its ability to potently activate the innate immune system and shape a robust and durable adaptive immune response. The provided application notes and protocols offer a comprehensive framework for researchers to investigate the adjuvant properties of this compound and other TLR7 agonists in preclinical vaccine development. Careful evaluation of both humoral and cellular immune responses, as outlined in these protocols, is essential to fully characterize the adjuvant potential of these promising immunomodulatory molecules. Further research is warranted to translate the preclinical potential of this compound into clinically effective adjuvanted vaccines.
References
- 1. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The use of Toll-like receptor 7/8 agonists as vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isatoribine in cancer immunotherapy research.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatoribine, a guanosine analog, is a selective agonist for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system.[1][2] Activation of TLR7 on immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells, triggers a cascade of downstream signaling events, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][3] This potent immune stimulation makes this compound and other TLR7 agonists promising candidates for cancer immunotherapy, with the potential to convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing. This document provides detailed application notes and protocols for the use of this compound in preclinical cancer immunotherapy research. While direct quantitative data for this compound in cancer models is limited in publicly available literature, the following sections leverage data from other well-characterized TLR7 and TLR7/8 agonists, such as Imiquimod and Resiquimod, to provide a framework for its application.
Mechanism of Action
This compound exerts its immunomodulatory effects by binding to and activating TLR7 within the endosomes of immune cells. This activation initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors NF-κB and IRF7. This, in turn, results in the transcription and secretion of a variety of cytokines, most notably type I interferons.[1]
The key downstream effects relevant to cancer immunotherapy include:
-
Activation of Dendritic Cells (DCs): TLR7 agonism promotes the maturation and activation of DCs, characterized by the upregulation of co-stimulatory molecules (CD80, CD86) and MHC molecules. This enhances their ability to present tumor-associated antigens to T cells, initiating a robust anti-tumor adaptive immune response.
-
Enhancement of Natural Killer (NK) Cell Activity: this compound-induced cytokines, such as IFN-α and IL-12, can directly activate NK cells, increasing their cytotoxic capacity against tumor cells.
-
Induction of a Pro-inflammatory Tumor Microenvironment: The influx of cytokines and chemokines can remodel the tumor microenvironment, promoting the infiltration of cytotoxic T lymphocytes (CTLs) and other effector immune cells.
-
Synergy with other Immunotherapies: By priming the immune system, this compound has the potential to synergize with other cancer treatments, including immune checkpoint inhibitors.
Signaling Pathway
Caption: this compound-mediated TLR7 signaling pathway.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of TLR7 and TLR7/8 agonists in cancer models. This data can serve as a benchmark for designing and evaluating experiments with this compound.
Table 1: In Vitro IC50 Values of TLR7 Agonists in Cancer Cell Lines
| Cell Line | Cancer Type | TLR7 Agonist | IC50 (µM) | Reference |
| CT-26 | Colon Carcinoma | Compound [I] | >50 (indirect effect) | |
| B16F10 | Melanoma | Imiquimod | >100 (indirect effect) | |
| 4T1 | Breast Cancer | Resiquimod | >100 (indirect effect) |
Note: TLR7 agonists primarily act on immune cells, thus their direct cytotoxic effect (IC50) on cancer cell lines is often high or not observed. The anti-tumor effect is mediated by the immune response they induce.
Table 2: In Vivo Tumor Growth Inhibition by TLR7/8 Agonists
| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| CT-26 Colon Carcinoma | DSP-0509 (5 mg/kg, i.v.) + anti-PD-1 | Once weekly | Synergistic, with complete regression in 8/10 mice | |
| B16F10 Melanoma | Imiquimod + Radiotherapy | Daily | Significant reduction in tumor growth rate | |
| 4T1 Breast Cancer | FA-TLR7-1A (i.v.) | - | Blocked metastases and induced tumor regression | |
| CNS-1 Glioma | Resiquimod | - | Strong inhibition of tumor growth |
Table 3: Cytokine Induction by TLR7/8 Agonists
| System | Treatment | Cytokine | Concentration (pg/mL) | Reference |
| Human PBMCs | TLR7/8 agonist (1 µM) | IFN-γ | ~2000 | |
| Human PBMCs | TLR7/8 agonist (1 µM) | IL-12 | ~1500 | |
| Human PBMCs | TLR7/8 agonist (1 µM) | TNF-α | ~8000 | |
| Mouse Tumor | CL264 (TLR7 agonist) | CCL2 | 10407 ± 1326 | |
| Mouse Tumor | CL264 (TLR7 agonist) | GM-CSF | 256 ± 15 |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs and Cytokine Measurement
Objective: To assess the ability of this compound to induce cytokine production from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Human PBMCs isolated from healthy donor blood
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
ELISA or Luminex kits for human IFN-α, TNF-α, IL-6, and IL-12p70
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 200 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add 20 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known TLR7 agonist like R848).
-
Incubate the plate for 24-48 hours in a CO₂ incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of IFN-α, TNF-α, IL-6, and IL-12p70 in the supernatants using ELISA or a multiplex Luminex assay according to the manufacturer's instructions.
Protocol 2: In Vivo Murine Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an immune checkpoint inhibitor (e.g., anti-PD-1) in a mouse cancer model.
Materials:
-
This compound
-
Anti-mouse PD-1 antibody
-
Syngeneic mouse tumor cell line (e.g., CT26 for BALB/c mice, B16F10 for C57BL/6 mice)
-
6-8 week old female BALB/c or C57BL/6 mice
-
Sterile PBS
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Culture the chosen tumor cell line and harvest at ~80-90% confluency.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
Prepare this compound for administration (e.g., dissolved in a suitable vehicle for intravenous, intraperitoneal, or oral administration).
-
Administer this compound and anti-PD-1 antibody according to the desired dosing schedule (e.g., this compound once weekly, anti-PD-1 twice weekly).
-
Continue to monitor tumor volume and body weight throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
Protocol 3: Dendritic Cell Maturation Assay
Objective: To determine the effect of this compound on the maturation of bone marrow-derived dendritic cells (BMDCs).
Materials:
-
This compound
-
Bone marrow cells isolated from mice
-
GM-CSF and IL-4
-
Complete RPMI-1640 medium
-
6-well cell culture plates
-
Fluorescently labeled antibodies against mouse CD11c, CD80, CD86, and MHC Class II
-
Flow cytometer
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 20 ng/mL) and IL-4 (e.g., 10 ng/mL) for 6-7 days to generate immature BMDCs.
-
On day 6 or 7, harvest the immature BMDCs and re-plate them in fresh medium.
-
Treat the BMDCs with different concentrations of this compound for 24 hours. Include a negative control (medium only) and a positive control (e.g., LPS).
-
After incubation, harvest the cells and stain them with fluorescently labeled antibodies against CD11c, CD80, CD86, and MHC Class II.
-
Analyze the expression of the maturation markers on the CD11c+ DC population by flow cytometry.
Protocol 4: Natural Killer (NK) Cell Cytotoxicity Assay
Objective: To assess the ability of this compound to enhance the cytotoxic activity of NK cells.
Materials:
-
This compound
-
Purified human or mouse NK cells
-
Target tumor cell line (e.g., K562 for human NK cells, YAC-1 for mouse NK cells)
-
Calcein-AM or other fluorescent dye for labeling target cells
-
96-well V-bottom plates
-
Fluorometer or flow cytometer
Procedure:
-
Isolate NK cells from human PBMCs or mouse splenocytes using a negative selection kit.
-
Treat the NK cells with this compound for 24-48 hours.
-
Label the target tumor cells with Calcein-AM according to the manufacturer's protocol.
-
Co-culture the this compound-treated NK cells (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well V-bottom plate.
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells lysed with detergent).
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorometer.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Caption: A generalized experimental workflow for in vivo studies.
Caption: Logical relationship of synergy between this compound and checkpoint inhibitors.
Conclusion
This compound, as a potent TLR7 agonist, holds significant promise for cancer immunotherapy. By activating the innate immune system, it can create a pro-inflammatory tumor microenvironment and synergize with other immunotherapies to enhance anti-tumor responses. The protocols and data presented here, largely based on other TLR7 agonists due to the limited availability of this compound-specific cancer data, provide a solid foundation for researchers to explore the full potential of this compound in the fight against cancer. Further preclinical studies are warranted to establish the optimal dosing, scheduling, and combination strategies for this compound in various cancer types.
References
Application Notes and Protocols: Isatoribine Combination Therapy with Direct-Acting Antivirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatoribine is a selective agonist of Toll-like receptor 7 (TLR7), which plays a crucial role in the innate immune response to viral pathogens.[1] By activating TLR7, this compound stimulates the production of endogenous interferons and other cytokines, leading to a broad-spectrum antiviral state.[2] While initially investigated as a monotherapy for Hepatitis C Virus (HCV), the current paradigm for treating viral diseases like HCV and potentially SARS-CoV-2 involves the combination of drugs with different mechanisms of action to enhance efficacy and prevent the emergence of resistance. Direct-acting antivirals (DAAs) that target specific viral enzymes are the standard of care for HCV. This document outlines the potential application of this compound in combination with DAAs, based on available preclinical and clinical data, and provides detailed protocols for evaluating such combinations.
Mechanism of Action: this compound (TLR7 Agonist)
This compound, a guanosine analog, activates TLR7, which is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells. This activation triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. These signaling molecules, in turn, induce an antiviral state in neighboring cells, characterized by the upregulation of interferon-stimulated genes (ISGs) that inhibit viral replication at various stages.
Signaling Pathway of this compound (TLR7 Agonist)
Caption: TLR7 signaling pathway initiated by this compound.
This compound Monotherapy Data
Clinical studies on ANA773, an oral prodrug of this compound, have demonstrated its antiviral activity as a monotherapy in patients with chronic HCV infection.
| Parameter | 2000 mg ANA773 (every other day for 10 days) | Placebo | p-value | Reference |
| Mean Maximal Decline in Viral Load (log10 IU/mL) | 1.3 (±0.4) | 0.3 (±0.1) | 0.037 | |
| Proportion of Patients with >1 log10 Decline | 5 out of 8 | 0 out of 8 | <0.001 | |
| Mean End-of-Treatment Decline in Viral Load (log10 IU/mL) | 0.6 | 0.1 | N/A |
This compound Combination Therapy Data
While comprehensive quantitative data from peer-reviewed publications on the combination of this compound with specific DAAs is limited, a key preclinical study presented at a scientific conference provides evidence of additive to synergistic antiviral effects.
| Combination | Antiviral Effect | Virus/System | Reference |
| ANA773 (this compound prodrug) + Telaprevir (NS3/4A Protease Inhibitor) | Additive to Synergistic | HCV Replicon | |
| ANA773 + PSI-6130 (Nucleoside NS5B Polymerase Inhibitor) | Additive to Synergistic | HCV Replicon | |
| ANA773 + Interferon-alpha | Additive to Synergistic | HCV Replicon |
Note: This data is from a conference presentation summary; the full study with detailed quantitative synergy analysis is not publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antiviral synergy of this compound and DAAs.
Protocol 1: HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This protocol is for determining the 50% effective concentration (EC50) of an antiviral compound using a luciferase-based HCV replicon system.
Materials:
-
Huh-7 cells stably expressing an HCV replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and G418.
-
Test compounds (this compound, DAA).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the stable HCV replicon-expressing Huh-7 cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of DMEM without G418.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and DAA) in DMEM.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the diluted compounds. Include a "no drug" control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells. Add the luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition of HCV replication for each compound concentration relative to the "no drug" control. Determine the EC50 value by fitting the dose-response curve using a non-linear regression model.
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This protocol is for determining the 50% cytotoxic concentration (CC50) of a compound.
Materials:
-
Huh-7 cells.
-
DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Test compounds (this compound, DAA).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of DMEM.
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMEM.
-
Treatment: Add 100 µL of the diluted compounds to the wells. Include a "no drug" control.
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percent cytotoxicity for each compound concentration relative to the "no drug" control. Determine the CC50 value by fitting the dose-response curve.
Protocol 3: Combination Antiviral Synergy Assay
This protocol is for evaluating the interaction between two antiviral compounds (e.g., this compound and a DAA).
Procedure:
-
Assay Setup: Perform the HCV replicon assay as described in Protocol 1.
-
Drug Combination Matrix: Instead of single drug dilutions, create a checkerboard matrix of drug concentrations. This involves preparing serial dilutions of this compound and the DAA and combining them in the wells of a 96-well plate.
-
Data Analysis:
-
Calculate the percent inhibition for each drug combination.
-
Analyze the data using a synergy model such as the MacSynergy™ II or the Bliss independence model to determine if the combination is synergistic, additive, or antagonistic.
-
Combination Index (CI) values can also be calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Experimental Workflow for Synergy Analysis
Caption: Experimental workflow for drug synergy analysis.
Conclusion
The available evidence suggests that this compound, through its mechanism as a TLR7 agonist, has the potential to be a valuable component of combination antiviral therapy. Preclinical data indicates an additive to synergistic effect when combined with DAAs for HCV. Further research is warranted to quantify the synergistic effects with current DAA regimens for HCV and to explore its potential in combination therapies for other viral infections like SARS-CoV-2. The protocols provided herein offer a framework for conducting such investigations.
References
Measuring Cytokine Induction Following Isatoribine Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatoribine is a selective agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2] Activation of TLR7 by this compound triggers a signaling cascade that culminates in the production of a range of cytokines, including type I interferons (IFN-α) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] This immunomodulatory activity makes this compound a compound of interest for therapeutic applications in viral diseases and oncology. These application notes provide a comprehensive guide to measuring cytokine induction following this compound treatment in vitro, including detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and workflows.
Principle of Action: this compound and TLR7 Signaling
This compound exerts its biological effects by binding to and activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. This activation initiates a MyD88-dependent signaling pathway, leading to the recruitment of IRAK and TRAF6. This complex, in turn, activates two distinct downstream pathways:
-
NF-κB Pathway: Activation of the transcription factor NF-κB leads to the expression of genes encoding pro-inflammatory cytokines, including TNF-α, IL-6, and IL-12.[3]
-
IRF7 Pathway: Activation of interferon regulatory factor 7 (IRF7) results in the production of type I interferons, most notably IFN-α.[3]
The induction of these cytokines is a hallmark of this compound's mechanism of action and a critical determinant of its therapeutic potential.
Data Presentation: In Vitro Cytokine Induction by a TLR7 Agonist
The following tables summarize representative data on cytokine production by human peripheral blood mononuclear cells (PBMCs) following in vitro stimulation with a selective TLR7 agonist, similar to this compound. Data is presented as mean cytokine concentration (pg/mL) ± standard deviation.
Table 1: Pro-inflammatory Cytokine Production in Response to a TLR7 Agonist
| TLR7 Agonist (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) |
| 0 (Vehicle Control) | 50 ± 15 | 30 ± 10 | 10 ± 5 |
| 0.1 | 250 ± 50 | 150 ± 30 | 40 ± 10 |
| 1 | 1200 ± 200 | 800 ± 120 | 150 ± 25 |
| 10 | 3500 ± 450 | 2500 ± 300 | 400 ± 50 |
Table 2: Type I Interferon Production in Response to a TLR7 Agonist
| TLR7 Agonist (µM) | IFN-α (pg/mL) |
| 0 (Vehicle Control) | < 10 |
| 0.1 | 150 ± 40 |
| 1 | 1000 ± 150 |
| 10 | 4500 ± 500 |
Note: The data presented in these tables are illustrative and based on typical responses observed for selective TLR7 agonists. Actual results may vary depending on experimental conditions, donor variability, and the specific TLR7 agonist used.
Experimental Protocols
The following protocols provide detailed methodologies for the isolation of human PBMCs and the quantification of cytokine induction following this compound treatment using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
Pipettes and sterile tips
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, minimizing mixing.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.
-
Collect the mononuclear cell layer (the "buffy coat") and transfer it to a new 50 mL conical tube.
-
Wash the cells by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI 1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
-
Resuspend the cells in complete RPMI 1640 medium to the desired concentration for the experiment (e.g., 1 x 10^6 cells/mL).
Protocol 2: In Vitro Stimulation of PBMCs with this compound
Materials:
-
Isolated PBMCs (from Protocol 1)
-
Complete RPMI 1640 medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed the isolated PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well in 180 µL of complete RPMI 1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium from the stock solution.
-
Add 20 µL of the this compound dilutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well for cytokine analysis. Supernatants can be stored at -80°C until use.
Protocol 3: Quantification of Cytokines by ELISA
Materials:
-
ELISA kits for the cytokines of interest (e.g., human IFN-α, TNF-α, IL-6)
-
Cell culture supernatants (from Protocol 2)
-
Microplate reader
-
Wash buffer (as provided in the ELISA kit)
-
Assay diluent (as provided in the ELISA kit)
-
TMB substrate (as provided in the ELISA kit)
-
Stop solution (as provided in the ELISA kit)
Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the required number of antibody-coated microplate strips.
-
Prepare the standards and samples as per the ELISA kit manufacturer's instructions. This typically involves serial dilutions of the provided cytokine standard to generate a standard curve. Dilute the experimental supernatants if high cytokine concentrations are expected.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate the plate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).
-
Aspirate the liquid from each well and wash the wells 3-4 times with wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate as per the kit instructions.
-
Wash the wells again as described in step 6.
-
Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate.
-
Wash the wells again.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed.
-
Add 50-100 µL of stop solution to each well to stop the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the cytokines in the experimental samples.
Experimental Workflow
The following diagram illustrates the overall workflow for measuring cytokine induction following this compound treatment.
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to accurately measure cytokine induction following treatment with the TLR7 agonist, this compound. By following these detailed methodologies, scientists and drug development professionals can generate reliable and reproducible data to further elucidate the immunomodulatory properties of this compound and advance its potential therapeutic applications. Consistent and accurate measurement of cytokine profiles is essential for understanding the dose-response relationship, mechanism of action, and potential clinical efficacy of this and other immunomodulatory compounds.
References
Application Notes: Isatoribine for Studying Hepatitis B Virus (HBV) Infection
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tickling the TLR7 to cure viral hepatitis | springermedizin.de [springermedizin.de]
- 4. Association between TLR7 copy number variations and hepatitis B virus infection outcome in Chinese - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Post-Isatoribine Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatoribine is a selective agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system.[1] TLR7 is primarily expressed in the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells.[2] Upon recognition of single-stranded RNA (ssRNA) or synthetic ligands like this compound, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.[3][4] This innate immune activation subsequently modulates the adaptive immune response, including the enhancement of T helper 1 (Th1) cell differentiation and activation of natural killer (NK) cells.
The immunostimulatory properties of this compound have been investigated in the context of treating chronic viral infections, such as Hepatitis C, where it has been shown to reduce viral load. The analysis of immune cell populations following this compound stimulation is crucial for understanding its mechanism of action, determining pharmacodynamic effects, and identifying potential biomarkers of response in drug development. Flow cytometry is a powerful and indispensable tool for this purpose, allowing for the simultaneous multi-parametric analysis of individual cells within heterogeneous populations.
These application notes provide detailed protocols for the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) with this compound and their subsequent analysis by flow cytometry. The protocols cover the immunophenotyping of major immune cell subsets, analysis of activation markers, and intracellular cytokine staining.
Principle of the Assay
This application utilizes multi-color flow cytometry to dissect the cellular response to this compound. Freshly isolated or cryopreserved human PBMCs are stimulated in vitro with an optimized concentration of this compound. Following stimulation, cells are stained with a cocktail of fluorochrome-conjugated antibodies to identify specific immune cell lineages and their activation status. For the analysis of cytokine production, a protein transport inhibitor is added during the stimulation period to allow for the intracellular accumulation of cytokines, which are then detected by subsequent fixation, permeabilization, and intracellular staining. By analyzing the changes in cell population frequencies, the expression of cell surface markers, and the proportion of cytokine-producing cells, a comprehensive profile of the immune response to this compound can be generated.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following tables for clear comparison between unstimulated (control) and this compound-stimulated conditions.
Table 1: Changes in Immune Cell Population Frequencies
| Immune Cell Subset | Marker Profile | % of Live, Single Cells (Unstimulated) | % of Live, Single Cells (this compound-stimulated) | Fold Change |
| T Cells | CD3+ | |||
| CD4+ T Helper Cells | CD3+CD4+ | |||
| CD8+ Cytotoxic T Cells | CD3+CD8+ | |||
| B Cells | CD19+ | |||
| NK Cells | CD3-CD56+ | |||
| Monocytes | CD14+ | |||
| Dendritic Cells | Lin-HLA-DR+ | |||
| Plasmacytoid DCs (pDCs) | Lin-HLA-DR+CD123+ | |||
| Myeloid DCs (mDCs) | Lin-HLA-DR+CD11c+ |
Table 2: Upregulation of Activation Markers
| Cell Type | Marker | Mean Fluorescence Intensity (MFI) (Unstimulated) | Mean Fluorescence Intensity (MFI) (this compound-stimulated) | % Positive Cells (Unstimulated) | % Positive Cells (this compound-stimulated) |
| pDCs | CD86 | ||||
| CD80 | |||||
| HLA-DR | |||||
| B Cells | CD69 | ||||
| CD86 | |||||
| T Cells | CD69 | ||||
| CD25 |
Table 3: Intracellular Cytokine Production
| Cell Type | Cytokine | % Positive Cells (Unstimulated) | % Positive Cells (this compound-stimulated) |
| pDCs | IFN-α | ||
| TNF-α | |||
| Monocytes | TNF-α | ||
| IL-6 |
Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing the PBMCs.
-
Wash the isolated PBMCs with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
Protocol 2: In Vitro Stimulation of PBMCs with this compound
-
Plate 1 x 10^6 PBMCs in 1 mL of complete RPMI-1640 medium per well in a 24-well tissue culture plate.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration in complete RPMI-1640 medium. A titration experiment is recommended to determine the optimal concentration, typically in the range of 1-10 µM.
-
Add the this compound solution to the designated wells. For the unstimulated control, add an equivalent volume of vehicle control (e.g., medium with the same final concentration of DMSO).
-
For intracellular cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A at 5 µg/mL) for the last 4-6 hours of incubation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 6, 24, or 48 hours). A 24-hour stimulation is a good starting point for assessing both activation marker upregulation and cytokine production.
Protocol 3: Flow Cytometry Staining
A. Surface Staining for Immunophenotyping and Activation Markers
-
Following stimulation, harvest the cells and transfer them to 5 mL polystyrene tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of flow cytometry staining buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Add a viability dye (e.g., a fixable viability stain) according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Add pre-titrated amounts of fluorochrome-conjugated antibodies for surface markers. (See suggested antibody panels below).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with 2 mL of flow cytometry staining buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer for acquisition.
B. Intracellular Cytokine Staining
-
Perform surface staining as described above (Protocol 3A, steps 1-7).
-
After the wash step, resuspend the cell pellet in 250 µL of a fixation/permeabilization solution (e.g., Cytofix/Cytoperm™) and incubate for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 1X permeabilization/wash buffer.
-
Resuspend the permeabilized cells in 100 µL of 1X permeabilization/wash buffer.
-
Add pre-titrated amounts of fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-α, anti-TNF-α, anti-IL-6).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1X permeabilization/wash buffer.
-
Resuspend the final cell pellet in 300-500 µL of flow cytometry staining buffer for acquisition.
Suggested Flow Cytometry Antibody Panels
Panel 1: Broad Immune Cell Subsets and Activation
| Marker | Fluorochrome | Purpose |
| Viability Dye | e.g., Fixable Viability Dye eFluor™ 780 | Exclude dead cells |
| CD3 | e.g., APC-H7 | T cell lineage |
| CD4 | e.g., PerCP-Cy5.5 | T helper cell subset |
| CD8 | e.g., BV510 | Cytotoxic T cell subset |
| CD19 | e.g., PE-Cy7 | B cell lineage |
| CD56 | e.g., APC | NK cell lineage |
| CD14 | e.g., FITC | Monocyte lineage |
| HLA-DR | e.g., BV605 | Antigen presenting cells, activation marker |
| CD11c | e.g., PE | Myeloid dendritic cell marker |
| CD123 | e.g., BV421 | Plasmacytoid dendritic cell marker |
| CD86 | e.g., Alexa Fluor 700 | Activation/co-stimulatory marker |
| CD69 | e.g., BV786 | Early activation marker |
Panel 2: Intracellular Cytokine Profile
| Marker | Fluorochrome | Purpose |
| Viability Dye | e.g., Fixable Viability Dye eFluor™ 780 | Exclude dead cells |
| CD3 | e.g., APC-H7 | T cell lineage |
| CD14 | e.g., FITC | Monocyte lineage |
| HLA-DR | e.g., BV605 | Antigen presenting cells |
| CD123 | e.g., BV421 | Plasmacytoid dendritic cell marker |
| IFN-α | e.g., PE | Intracellular cytokine |
| TNF-α | e.g., Alexa Fluor 700 | Intracellular cytokine |
| IL-6 | e.g., PerCP-Cy5.5 | Intracellular cytokine |
Mandatory Visualizations
TLR7 Signaling Pathway
Caption: TLR7 Signaling Pathway upon this compound Stimulation.
Experimental Workflow
Caption: Flow Cytometry Experimental Workflow.
Gating Strategy Logic
Caption: Hierarchical Gating Strategy for Immune Cell Subsets.
References
- 1. researchgate.net [researchgate.net]
- 2. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiparametric Flow Cytometry Analysis of Naïve, Memory, and Effector T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isatoribine in the Research of Chronic Viral Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatoribine (ANA245) is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key component of the innate immune system that recognizes single-stranded viral RNA. Activation of TLR7 triggers a cascade of signaling events, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which in turn orchestrate an antiviral response. While initial clinical development of this compound focused on hepatitis C, its immunomodulatory properties have prompted investigation into its potential efficacy against other chronic viral infections, notably Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).
These application notes provide a summary of the available preclinical and clinical data on the use of this compound and other closely related TLR7 agonists in the context of chronic HIV and HBV infections. Detailed protocols for key experimental assays are also provided to facilitate further research in this area.
Mechanism of Action: TLR7-Mediated Antiviral Response
This compound, as a guanosine analog, mimics viral single-stranded RNA, leading to the activation of TLR7 primarily within plasmacytoid dendritic cells (pDCs) and B cells. This activation initiates a signaling cascade that results in the induction of a potent antiviral state.
Figure 1: TLR7 Signaling Pathway Activated by this compound.
This compound in HIV Research
The primary challenge in curing HIV is the persistence of a latent viral reservoir in long-lived immune cells, which is not targeted by current antiretroviral therapy (ART). A key strategy, termed "shock and kill," aims to reactivate this latent virus, making the infected cells visible to the immune system for clearance. TLR7 agonists like this compound are being investigated for their potential as latency-reversing agents (LRAs).
Quantitative Data Summary: TLR7 Agonists in HIV Models
While specific data for this compound in HIV is limited in publicly available literature, studies on other potent TLR7 agonists, such as GS-9620 and GS-986, provide valuable insights into the potential effects of this drug class.
| Parameter | Model System | TLR7 Agonist | Concentration / Dose | Key Finding | Reference |
| HIV RNA Induction | PBMCs from ART-suppressed HIV+ donors | GS-9620 | 1 µM | 1.5- to 2-fold increase in extracellular HIV RNA | [1] |
| T-Cell Activation | PBMCs from ART-suppressed HIV+ donors | GS-9620 | 1 µM | Upregulation of CD69 on CD4+ and CD8+ T cells | [1] |
| SIV RNA Induction | SIV-infected rhesus macaques on ART | GS-986 | 0.1-0.3 mg/kg | Transient plasma SIV RNA blips (up to 1,000 copies/mL) | [2] |
| Reservoir Reduction | SIV-infected rhesus macaques on ART | GS-986 | 0.1-0.3 mg/kg | Average 75% reduction in total SIV DNA in memory CD4+ T cells | [2] |
| Immune Cell Activation | SIV-infected rhesus macaques on ART | GS-9620 | N/A | Upregulation of IFN-stimulated genes in blood and tissues | [3] |
This compound in HBV Research
Chronic HBV infection is characterized by immune tolerance, allowing the virus to persist. TLR7 agonists are being explored to break this tolerance and stimulate a host immune response capable of controlling the virus.
Quantitative Data Summary: TLR7 Agonists in HBV Models
| Parameter | Model System | TLR7 Agonist | Concentration / Dose | Key Finding | Reference |
| HBV DNA Suppression | Chronically infected chimpanzees | GS-9620 | N/A | Prolonged suppression of serum and liver HBV DNA (>2 log reduction) | |
| HBsAg & HBeAg Reduction | Chronically infected chimpanzees | GS-9620 | N/A | ~50% reduction in serum HBsAg and HBeAg levels | |
| cccDNA Reduction | Chronically WHV-infected woodchucks | APR002 + Entecavir | N/A | Enhanced reduction of WHV cccDNA | |
| Immune Response | Chronically infected chimpanzees | GS-9620 | N/A | Induction of IFN-α and other cytokines/chemokines | |
| HBsAg Reduction | AAV/HBV mice | 129G1-IMDQ (Antibody-TLR7/8 agonist conjugate) | N/A | Significant reduction in HBsAg levels |
Experimental Protocols
Protocol 1: In Vitro HIV Latency Reversal Assay
This protocol is designed to assess the ability of a TLR7 agonist to reactivate latent HIV in peripheral blood mononuclear cells (PBMCs) from ART-suppressed individuals.
Figure 2: Workflow for In Vitro HIV Latency Reversal Assay.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin
-
ART drugs (to prevent new rounds of infection)
-
This compound (or other TLR7 agonist)
-
96-well culture plates
-
RNA extraction kit
-
RT-qPCR reagents for HIV RNA quantification
-
Flow cytometry antibodies (e.g., anti-CD3, -CD4, -CD8, -CD69)
Methodology:
-
Isolate PBMCs from whole blood of ART-suppressed, virologically suppressed HIV-infected donors using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI 1640 medium.
-
Plate the PBMCs at a density of 2 x 10^6 cells/mL in a 96-well plate.
-
Add ART drugs to the culture to prevent viral spread.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, centrifuge the plate and carefully collect the supernatant for HIV RNA quantification.
-
Process the cell pellet for flow cytometry analysis of T-cell activation markers.
-
Extract viral RNA from the supernatant and perform RT-qPCR to quantify HIV RNA levels.
-
Stain the cells with fluorescently labeled antibodies and analyze by flow cytometry.
Protocol 2: In Vitro HBV Antiviral Assay
This protocol is to evaluate the antiviral activity of this compound against HBV in a cell culture model.
Materials:
-
HepG2.2.15 cell line (stably expresses HBV)
-
DMEM supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin
-
This compound
-
96-well culture plates
-
Reagents for HBsAg and HBeAg ELISA
-
DNA extraction kit
-
qPCR reagents for HBV DNA quantification
Methodology:
-
Seed HepG2.2.15 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of secreted HBsAg and HBeAg in the supernatant using ELISA kits.
-
Lyse the cells and extract total DNA.
-
Quantify the levels of intracellular HBV DNA using qPCR.
Conclusion and Future Directions
The available evidence suggests that TLR7 agonists, as a class of compounds, hold promise for the treatment of chronic viral infections beyond hepatitis C. In the context of HIV, their ability to reactivate latent virus and enhance anti-HIV immunity makes them attractive candidates for "shock and kill" strategies. For HBV, the potential to overcome immune tolerance and induce a functional cure is a significant area of investigation.
While direct clinical data for this compound in HIV and HBV is not extensive, the preclinical and clinical findings for other TLR7 agonists provide a strong rationale for its further evaluation. Future studies should focus on:
-
Conducting head-to-head comparisons of different TLR7 agonists to identify the most potent and well-tolerated candidates for specific viral infections.
-
Investigating combination therapies, for example, pairing TLR7 agonists with broadly neutralizing antibodies for HIV or with direct-acting antivirals for HBV.
-
Identifying biomarkers that can predict which patients are most likely to respond to TLR7 agonist therapy.
The detailed protocols and summarized data presented here are intended to serve as a valuable resource for researchers dedicated to advancing the field of antiviral drug development and ultimately finding cures for chronic viral diseases.
References
Troubleshooting & Optimization
Isatoribine Technical Support Center: Navigating Aqueous Solubility and Stability Challenges
For Immediate Release
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with isatoribine. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges related to the aqueous solubility and stability of this selective Toll-like receptor 7 (TLR7) agonist.
I. Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: Experimentally determined, quantitative data on the aqueous solubility of this compound under various conditions (e.g., pH, temperature, different buffer systems) is not extensively available in public literature. However, computational models predict a water solubility of approximately 34.8 mg/mL . It is crucial to note that this is a predicted value and experimental verification is highly recommended. The development of this compound for intravenous use suggests it possesses adequate solubility for this route of administration, but specific formulation details are proprietary.
Q2: Why was an oral prodrug of this compound (ANA975) developed?
A2: this compound has been reported to have poor oral bioavailability. To overcome this limitation, an oral prodrug, ANA975, was synthesized. Poor oral bioavailability of a drug candidate can be attributed to several factors, including low aqueous solubility, instability in the gastrointestinal tract (e.g., degradation by acidic or enzymatic hydrolysis), or poor membrane permeability. The development of a prodrug suggests that this compound's intrinsic physicochemical properties are not optimal for oral absorption.
Q3: What are the potential stability issues with this compound in aqueous solutions?
A3: While specific degradation pathways for this compound have not been detailed in publicly accessible studies, molecules with similar structures (guanosine analogs) can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. Potential degradation could involve cleavage of the glycosidic bond or modifications to the purine-like ring system. Without specific stability data, it is recommended to handle this compound solutions with care, protecting them from extreme pH, high temperatures, and prolonged storage.
Q4: Are there any established protocols for dissolving this compound?
A4: Specific, validated protocols for the dissolution of this compound for research purposes are not widely published. However, based on its intended intravenous use, it is likely soluble in common parenteral vehicles. For laboratory use, it is advisable to start with small-scale solubility tests in the desired aqueous buffer system. The use of co-solvents or pH adjustment may be necessary to achieve the desired concentration.
II. Troubleshooting Guide: this compound Solubility and Stability
This guide provides a systematic approach to addressing common issues encountered during the preparation and handling of this compound aqueous solutions.
Troubleshooting Workflow for this compound Dissolution
Caption: A decision tree for troubleshooting this compound dissolution.
Factors Affecting this compound Stability in Aqueous Solutions
Caption: Factors influencing the stability of this compound in aqueous solutions.
III. Quantitative Data Summary
Due to the limited availability of public data, a comprehensive quantitative summary is not possible at this time. The following table is provided as a template for researchers to populate with their own experimental findings.
Table 1: Experimentally Determined Solubility of this compound
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Observations |
| Deionized Water | ||||
| PBS | 7.4 | |||
| Citrate Buffer | 5.0 | |||
| User-defined |
Table 2: this compound Stability Profile in Aqueous Solution
| Storage Condition | Buffer System | pH | Analyte Concentration (% of Initial) | Degradation Products Observed |
| 2-8 °C, 24h | ||||
| Room Temp, 24h | ||||
| 40 °C, 24h | ||||
| User-defined |
IV. Experimental Protocols
The following are generalized protocols that can be adapted for determining the aqueous solubility and assessing the stability of this compound.
Protocol 1: Equilibrium Solubility Determination
-
Objective: To determine the equilibrium solubility of this compound in a specific aqueous medium.
-
Materials:
-
This compound powder
-
Selected aqueous solvent (e.g., purified water, phosphate-buffered saline pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Calibrated analytical balance
-
HPLC system with a suitable column and validated analytical method for this compound quantification.
-
-
Methodology:
-
Add an excess amount of this compound powder to a known volume of the solvent in a vial. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Seal the vials and place them on a rotator or orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with the mobile phase of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.
-
Protocol 2: Forced Degradation Study
-
Objective: To investigate the stability of this compound under stress conditions to identify potential degradation pathways and degradation products.
-
Materials:
-
This compound stock solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC-UV/MS system
-
-
Methodology:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis study. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix the this compound stock solution with a solution of 3% hydrogen peroxide. Incubate at room temperature for a defined period. Analyze samples at various time points by HPLC.
-
Thermal Degradation: Place a vial of the this compound stock solution in an oven at an elevated temperature (e.g., 70°C). Analyze samples at various time points by HPLC.
-
Photostability: Expose a vial of the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at the end of the exposure period by HPLC.
-
Analysis: For all studies, monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. An HPLC-MS system can be used to obtain mass information for the potential identification of degradation products.
-
Disclaimer: The information provided in this technical support center is based on publicly available data and general scientific principles. It is intended for guidance purposes only. Researchers should conduct their own experiments to determine the specific solubility and stability of this compound in their systems of interest.
Isatoribine Technical Support Center: Optimizing Concentrations for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Isatoribine concentrations for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic guanosine analog that acts as a selective agonist for Toll-like receptor 7 (TLR7).[1][2][3] TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a common component of viruses.[3] By activating TLR7, this compound stimulates the innate immune system, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines that contribute to antiviral and anti-tumor responses.[3]
Q2: In which cell types is this compound expected to be most active?
This compound's activity is dependent on the expression of TLR7. Plasmacytoid dendritic cells (pDCs) are the primary producers of IFN-α in response to TLR7 agonists. Other immune cells, such as B cells and macrophages, also express TLR7 and will respond to this compound. For in vitro assays, human peripheral blood mononuclear cells (PBMCs), which contain these cell types, are commonly used. Additionally, cell lines engineered to express TLR7, such as HEK-293-TLR7 reporter cells, are valuable tools for studying its activity.
Q3: What are the key downstream effects of this compound treatment in cell-based assays?
The primary downstream effect of this compound is the activation of the TLR7 signaling pathway, which leads to the production of IFN-α. This, in turn, induces the expression of numerous interferon-stimulated genes (ISGs), including 2',5'-oligoadenylate synthetase (OAS), which plays a role in antiviral defense. Therefore, key readouts for this compound activity in cell-based assays include:
-
Increased IFN-α secretion in cell culture supernatants.
-
Upregulation of ISG expression (e.g., OAS, MX1, ISG15).
-
Activation of NF-κB and IRF7 transcription factors.
Troubleshooting Guides
Issue 1: Low or No IFN-α Production
Possible Causes:
-
Sub-optimal this compound Concentration: The concentration of this compound may be too low to effectively stimulate TLR7.
-
Cell Type and Density: The chosen cell line may not express sufficient levels of TLR7, or the cell density may be too low for a detectable response.
-
Incorrect Assay Timing: The time point for measuring IFN-α may be too early or too late.
-
Reagent Issues: Degradation of this compound or problems with the IFN-α detection assay (e.g., ELISA kit).
-
Low Cell Viability: High concentrations of this compound or other factors may be causing cytotoxicity.
Solutions:
-
Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration (EC50) for your specific cell type and assay.
-
Use Appropriate Cells: Confirm TLR7 expression in your chosen cell line. If using PBMCs, ensure a sufficient number of pDCs are present. Consider using a positive control TLR7 agonist (e.g., R848) to validate the cellular response.
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of IFN-α production.
-
Check Reagents and Assay Performance: Ensure proper storage and handling of this compound. Validate your IFN-α ELISA with a known standard.
-
Assess Cytotoxicity: Perform a cell viability assay in parallel to ensure that the observed lack of response is not due to cell death.
Issue 2: this compound Precipitation in Cell Culture Medium
Possible Causes:
-
Poor Solubility: this compound, like many small molecules, has limited solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the medium.
-
High DMSO Concentration: While this compound is often dissolved in DMSO, a high final concentration of DMSO in the culture medium can be toxic to cells and can also lead to precipitation of the compound when diluted.
Solutions:
-
Proper Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Stepwise Dilution: Before adding to the final culture volume, perform an intermediate dilution of the DMSO stock in a small volume of cell culture medium.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically not exceeding 0.5%. Run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Vortexing: Vortex the diluted this compound solution thoroughly before adding it to the cell culture wells.
Issue 3: High Background or Off-Target Effects
Possible Causes:
-
Non-specific Activation: At very high concentrations, this compound may have off-target effects, leading to cellular responses that are not mediated by TLR7.
-
Endotoxin Contamination: Contamination of reagents or labware with endotoxins (LPS) can activate TLR4 and lead to non-specific immune activation.
-
Cytotoxicity: High concentrations of this compound can be cytotoxic, leading to the release of damage-associated molecular patterns (DAMPs) that can activate other pattern recognition receptors.
Solutions:
-
Use a TLR7-deficient Cell Line: To confirm that the observed effects are TLR7-dependent, use a control cell line that does not express TLR7.
-
Test for Endotoxins: Use endotoxin-free reagents and labware. Test your this compound stock and other reagents for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.
-
Determine the Cytotoxic Concentration (IC50): Perform a cytotoxicity assay to determine the concentration at which this compound becomes toxic to your cells. Ensure that the concentrations used for your functional assays are well below the IC50 value.
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Cell-Based Assays
| Assay Type | Cell Type | Recommended Starting Concentration Range (µM) | Key Readout |
| TLR7 Activation (NF-κB Reporter) | HEK293-TLR7 | 0.1 - 20 | Luciferase or SEAP activity |
| IFN-α Production | Human PBMCs | 1 - 50 | IFN-α levels in supernatant (ELISA) |
| Antiviral Activity | Virus-infected cells (e.g., Huh7) | 1 - 50 | Viral load reduction (qRT-PCR, Plaque Assay) |
| Cytotoxicity | Various (e.g., HEK293, Huh7, PBMCs) | 1 - 100 | Cell viability (MTT, MTS, etc.) |
Note: These are suggested starting ranges. The optimal concentration for your specific experimental conditions should be determined empirically through dose-response experiments.
Experimental Protocols
Protocol 1: Determining the Effective Concentration (EC50) of this compound for IFN-α Production in Human PBMCs
1. Materials:
- This compound
- DMSO (cell culture grade)
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- 96-well cell culture plates
- Human IFN-α ELISA kit
2. Procedure:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
- Plate 100 µL of the cell suspension into each well of a 96-well plate.
- Prepare serial dilutions of this compound in complete RPMI-1640 medium from the 10 mM stock. A suggested final concentration range is 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.
- Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
- Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
- After incubation, centrifuge the plate at 300 x g for 5 minutes.
- Carefully collect the supernatant for IFN-α measurement.
- Determine the IFN-α concentration in the supernatants using a human IFN-α ELISA kit according to the manufacturer's instructions.
- Plot the IFN-α concentration against the log of the this compound concentration and calculate the EC50 value using a non-linear regression curve fit.
Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
1. Materials:
- This compound
- DMSO
- Target cell line (e.g., HEK293, Huh7)
- Complete culture medium for the chosen cell line
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
2. Procedure:
- Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of this compound in complete culture medium. A suggested final concentration range is 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
- Remove the old medium from the wells and add 100 µL of the this compound dilutions or controls.
- Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
- Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
- Plot the percentage of cell viability against the log of the this compound concentration and calculate the IC50 value.
Visualizations
Caption: this compound TLR7 Signaling Pathway.
Caption: General Experimental Workflow.
References
Troubleshooting cytotoxicity of Isatoribine in vitro.
This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting unexpected cytotoxicity when using Isatoribine in in vitro experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound (also known as 7-Thia-8-oxoguanosine or 7-TOG) is a guanosine analog that functions as a selective agonist for Toll-like receptor 7 (TLR7).[1][2] TLR7 is a pattern recognition receptor primarily expressed in the endosomes of immune cells, such as plasmacytoid dendritic cells and B cells.[3] Upon binding, this compound stimulates the innate immune system, leading to the production of type I interferons (IFN-α) and other pro-inflammatory cytokines.[2][4]
Q2: Is this compound expected to be directly cytotoxic to cells? A2: No, preclinical studies have indicated that this compound does not exhibit significant direct antiviral activity or cytotoxicity in vitro. Its biological effects are primarily immune-mediated. Therefore, if you observe significant cell death, it is likely due to indirect effects, off-target activity, or experimental artifacts.
Q3: What are the appropriate cell types for studying the biological activity of this compound? A3: The most appropriate cell lines are those that endogenously express TLR7. These are typically immune cells, including peripheral blood mononuclear cells (PBMCs), plasmacytoid dendritic cells (pDCs), and B-lymphocytes. When using non-immune cell lines, such as many common hepatoma lines (e.g., HepG2, Huh7), it is crucial to first verify TLR7 expression, as they may not be suitable models for studying on-target TLR7-mediated effects.
Q4: My cells are dying after treatment with this compound. What are the most likely causes? A4: The observation of cell death can be broadly categorized into three areas:
-
Experimental Artifacts: Issues related to the compound's solubility, stability in media, final solvent concentration (e.g., DMSO), or contamination of the cell culture.
-
On-Target Immune-Mediated Cell Death: In TLR7-expressing immune cells, potent activation of the TLR7 pathway can induce programmed cell death (e.g., apoptosis) as a downstream consequence of the intense inflammatory response.
-
Off-Target Effects: At high concentrations, this compound may interact with other cellular targets, leading to unintended cytotoxicity.
Troubleshooting Guide: Unexpected Cytotoxicity
This guide provides a systematic approach to identifying the root cause of unexpected cell death in your experiments.
Issue 1: Rapid, widespread cytotoxicity is observed shortly after adding this compound, even in cell lines not expected to express TLR7.
-
Question: Why am I seeing acute cell death across different cell types?
-
Possible Cause & Solution:
-
Compound Precipitation: this compound has limited aqueous solubility. Preparing the compound at a concentration above its solubility limit in your culture medium can cause it to precipitate. These crystals can be physically damaging to cells or be misinterpreted as dead cells.
-
Troubleshooting Step: Visually inspect the wells using a microscope for any crystalline precipitate after adding the compound. Prepare a fresh, lower-concentration stock solution and ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells, including vehicle controls.
-
-
High Solvent Concentration: If the stock solution of this compound is not concentrated enough, a large volume may be needed, leading to a toxic final concentration of the solvent (e.g., DMSO).
-
Troubleshooting Step: Calculate the final percentage of your solvent in the culture medium. Ensure it is below the toxicity threshold for your specific cell line. Always include a vehicle control (medium + solvent) to assess the effect of the solvent alone.
-
-
Contamination: Reagents, including the compound powder or solvent, could be contaminated.
-
Troubleshooting Step: Test all reagents on a robust, healthy cell culture. If cell death occurs with a new lot of media or serum, quarantine the reagent and test a fresh lot.
-
-
Issue 2: Cytotoxicity is observed only in TLR7-expressing immune cells (e.g., PBMCs, macrophages).
-
Question: Is it normal for immune cells to die following stimulation with a TLR7 agonist?
-
Possible Cause & Solution:
-
Activation-Induced Cell Death (AICD): Yes, this can be an expected biological outcome. Potent stimulation of TLRs can lead to a strong inflammatory response, including the release of cytokines like TNF-α, which can trigger apoptosis or other forms of programmed cell death. This is a form of physiological regulation to control the extent of an immune response.
-
Troubleshooting Step: To confirm this, measure markers of apoptosis (e.g., Caspase-3/7 activity, Annexin V staining) in parallel with your cytotoxicity assay (e.g., LDH release). You can also try to neutralize key downstream cytokines (like TNF-α) with antibodies to see if cell death is reduced.
-
-
Issue 3: Cytotoxicity results are inconsistent and not reproducible.
-
Question: Why do my results vary significantly between experiments?
-
Possible Cause & Solution:
-
Compound Instability: this compound may not be stable in culture medium at 37°C for extended periods (e.g., >24-48 hours). Degradation products could have different activities or be toxic.
-
Troubleshooting Step: Minimize the incubation time if possible. For longer experiments, consider replenishing the medium with freshly diluted this compound every 24-48 hours. An empirical stability test using HPLC can also be performed.
-
-
Variability in Cell State: The passage number, confluency, and overall health of your cells can dramatically impact their sensitivity to stimuli.
-
Troubleshooting Step: Use cells within a consistent, low passage number range. Ensure you seed cells at the same density for each experiment and that they are in the logarithmic growth phase at the time of treatment.
-
-
Assay Interference: The chemical structure of this compound might interfere with the readout of certain cytotoxicity assays (e.g., metabolic assays like MTT or XTT).
-
Troubleshooting Step: Use a different cytotoxicity assay that relies on a distinct mechanism, such as measuring the release of lactate dehydrogenase (LDH) from cells with compromised membranes, which is less prone to chemical interference.
-
-
Data & Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | 7-TOG; ANA245; 198832-38-1 | |
| Molecular Formula | C₁₀H₁₂N₄O₆S | |
| Molecular Weight | 316.29 g/mol | |
| CAS Number | 198832-38-1 | |
| Solubility | Soluble in DMSO. Aqueous solubility is limited and pH-dependent. |
Table 2: General Recommendations for In Vitro Experiments
| Parameter | Recommendation | Notes |
| Stock Solution | 10-20 mM in 100% DMSO | Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. |
| Working Concentration | 0.1 µM - 10 µM | Perform a dose-response curve to determine the optimal concentration for your cell type and assay. |
| Final DMSO Conc. | ≤ 0.5% (v/v) | Verify the tolerance of your specific cell line. Always include a vehicle control. |
| Incubation Time | 24 - 72 hours | For longer incubations, consider compound stability and potential for nutrient depletion. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out 3.16 mg of this compound (MW: 316.29 g/mol ).
-
Dissolve in 1 mL of 100% sterile DMSO.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw a stock aliquot at room temperature.
-
Perform serial dilutions of the stock solution into complete cell culture medium to achieve the final desired concentrations.
-
Crucial Step: Add the diluted compound to the cells immediately after preparation and mix gently by swirling the plate to ensure even distribution and prevent precipitation.
-
Protocol 2: Verifying Cytotoxicity with an LDH Release Assay
This protocol is a robust method for quantifying cell death by measuring membrane integrity.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize for 24 hours.
-
Treatment: Remove the old medium and add fresh medium containing the desired concentrations of this compound (and controls). Include three essential controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium + highest concentration of DMSO used.
-
Maximum Lysis Control: A separate set of untreated wells for determining 100% LDH release.
-
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, 72 hours).
-
Assay:
-
One hour before the end of incubation, add Lysis Buffer (provided in most commercial kits) to the "Maximum Lysis Control" wells.
-
At the end of incubation, centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Add the LDH reaction mixture from a commercial kit (e.g., CytoTox-ONE™) to each well of the new plate.
-
Incubate as per the manufacturer's instructions (typically 10-30 minutes at room temperature, protected from light).
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental - Untreated) / (Maximum Lysis - Untreated)
Visualizations
Caption: this compound's TLR7 signaling pathway, which can lead to cytokine production and subsequent cell death.
Caption: A logical workflow for troubleshooting unexpected this compound-induced cytotoxicity.
Caption: A standard experimental workflow for assessing the cytotoxicity of this compound in vitro.
References
- 1. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tickling the TLR7 to cure viral hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Isatoribine in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and ensure data integrity in experiments involving Isatoribine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic guanosine analog that acts as a selective agonist for Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), playing a key role in the innate immune response to viral infections.[1] By binding to and activating TLR7, this compound triggers a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, stimulating an antiviral immune response.[1][2]
Q2: What are off-target effects and why are they a concern in this compound experiments?
A2: Off-target effects are unintended interactions of a drug or compound with molecules other than its intended target. For this compound, this would involve binding to proteins other than TLR7. These interactions can lead to misleading experimental results, cellular toxicity, or the activation of unintended signaling pathways, confounding data interpretation. Minimizing off-target effects is crucial for ensuring that the observed biological outcomes are a direct result of TLR7 activation.
Q3: What are the common causes of off-target effects for small molecules like this compound?
A3: Common causes include:
-
High Compound Concentration: Using concentrations significantly above the effective concentration for TLR7 activation increases the likelihood of binding to lower-affinity off-target molecules.
-
Structural Similarity: this compound may bind to other proteins that have binding pockets structurally similar to that of TLR7.
-
Compound Promiscuity: Some chemical scaffolds have an inherent tendency to interact with multiple proteins.
-
Cellular Context: The expression levels of on- and off-target proteins can vary between different cell types, influencing the observed effects.
Q4: How can I be sure the observed phenotype is due to on-target TLR7 activation?
A4: Several strategies can increase confidence in the on-target activity of this compound:
-
Use a Structurally Unrelated TLR7 Agonist: If a different TLR7 agonist with a distinct chemical structure produces the same biological effect, it strengthens the evidence for an on-target mechanism.
-
Dose-Response Correlation: The potency of this compound in eliciting the observed phenotype should correlate with its potency for TLR7 activation.
-
Knockout/Knockdown Models: In cell lines or animal models where TLR7 has been knocked out or knocked down, the biological effects of this compound should be significantly diminished or absent.
-
Inactive Control Compound: Use a structurally similar but biologically inactive analog of this compound as a negative control.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Toxicity/Death | Off-target effects due to high concentration: this compound may be inhibiting essential cellular processes at high concentrations. | Optimize Concentration: Perform a dose-response experiment to determine the lowest effective concentration that activates TLR7 without causing significant cell death. A typical starting point for in vitro experiments is in the low micromolar range, but this should be empirically determined for your specific cell type. |
| On-target toxicity: Excessive or prolonged TLR7 activation can lead to an overproduction of inflammatory cytokines, resulting in apoptosis or pyroptosis in certain cell types. | Time-Course Experiment: Reduce the incubation time with this compound to see if toxicity is reduced. Cytokine Profiling: Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) to assess the magnitude of the inflammatory response. | |
| Inconsistent or Unexpected Results | Off-target pathway activation: The observed phenotype may be a result of this compound interacting with an unknown off-target protein. | Use a TLR7 Antagonist: Co-treatment with a specific TLR7 antagonist should reverse the effects of this compound if they are on-target. Pathway Analysis: Use techniques like RNA sequencing or proteomics to identify which signaling pathways are activated and determine if they are consistent with TLR7 signaling. |
| Variability in cell culture conditions: Cell density, passage number, and media composition can all affect cellular responses to TLR7 agonists. | Standardize Protocols: Ensure consistent cell seeding densities and use cells within a defined passage number range. Use the same batch of media and supplements for all related experiments. | |
| No or Weak Biological Response | Low TLR7 expression: The cell line being used may not express sufficient levels of TLR7. | Confirm TLR7 Expression: Use RT-qPCR or Western blotting to confirm TLR7 expression in your cell model. Plasmacytoid dendritic cells (pDCs) and certain B cell lines are known to have high TLR7 expression. |
| Compound degradation: this compound may be unstable under your experimental conditions. | Proper Storage and Handling: Store this compound as recommended by the manufacturer, typically desiccated and protected from light. Prepare fresh stock solutions for each experiment. | |
| Suboptimal assay conditions: The assay endpoint may not be sensitive enough to detect the effects of TLR7 activation. | Optimize Assay Endpoint: If measuring cytokine production, ensure the assay (e.g., ELISA) is sensitive enough for the expected concentration range. Consider measuring downstream markers of TLR7 activation, such as interferon-stimulated gene (ISG) expression. |
Quantitative Data Summary
While specific off-target binding affinities for this compound are not extensively documented in publicly available literature, the following table provides a conceptual framework for understanding its on-target potency versus potential off-target interactions. Researchers should empirically determine the optimal concentration range for their specific experimental system.
| Target Type | Target Example | Expected Potency (EC50/IC50) | Potential for Off-Target Effect | Mitigation Strategy |
| Primary On-Target | TLR7 | Low to mid-nanomolar (nM) range (based on similar potent TLR7 agonists) | Low at optimized concentrations | Use the lowest effective concentration. |
| Potential Off-Target (Low Affinity) | Other TLRs (e.g., TLR8) | Micromolar (µM) range or higher | Moderate to high, especially at high concentrations | Perform dose-response studies; use concentrations well below the µM range if possible. |
| Kinases | µM range or higher | Possible due to structural similarities in binding sites | Use kinase inhibitor panels for screening if off-target kinase effects are suspected. | |
| Other cellular proteins | Generally unknown | Possible | Employ orthogonal assays and control experiments to confirm on-target effects. |
Key Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
Adherent or suspension cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for attachment (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cytokine Production Assay (ELISA)
This protocol is for quantifying the production of a specific cytokine (e.g., IFN-α) in response to this compound treatment.
Materials:
-
Immune cells (e.g., PBMCs)
-
24- or 48-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
ELISA kit for the cytokine of interest
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells at an appropriate density in a 24- or 48-well plate.
-
Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a predetermined time to allow for cytokine production (e.g., 18-24 hours).
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and the collected cell supernatants.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve.
Visualizations
Caption: TLR7 signaling pathway activated by this compound.
Caption: Workflow for minimizing this compound off-target effects.
References
Technical Support Center: Improving the Bioavailability of Isatoribine Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Isatoribine formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A: this compound is a potent and selective agonist of Toll-like receptor 7 (TLR7), which has been investigated for its antiviral properties, particularly against the Hepatitis C virus.[1][2] However, this compound suffers from poor oral bioavailability, which limits its therapeutic potential when administered orally.[3] This poor bioavailability is primarily attributed to its low aqueous solubility and potential degradation in the gastrointestinal tract.[3]
Q2: What are the main strategies to improve the oral bioavailability of this compound?
A: Several strategies can be employed to enhance the oral bioavailability of poorly soluble nucleoside analogs like this compound. These include:
-
Prodrug Approach: Chemical modification of the this compound molecule to create a more soluble and permeable prodrug that is converted to the active this compound in vivo. A notable example is the development of ANA975, an oral prodrug of this compound.[3]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA), can improve its solubility, protect it from degradation, and enhance its absorption.
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal fluids and facilitate its absorption.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can enhance its dissolution rate.
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can lead to a faster dissolution rate.
Q3: What is ANA975, and how does it improve this compound's bioavailability?
A: ANA975 is an oral prodrug of this compound. It is a chemically modified version of the parent drug designed to have improved physicochemical properties for oral absorption. Once absorbed into the bloodstream, ANA975 is rapidly converted back to the active this compound. Clinical studies have shown that this prodrug strategy is highly effective, achieving an oral bioavailability of over 85% for this compound.
Data Presentation
Table 1: Comparison of Oral Bioavailability of this compound and its Prodrug ANA975
| Compound | Formulation | Oral Bioavailability (%) | Reference |
| This compound | Unformulated | Poor (exact value not publicly available) | |
| ANA975 | Prodrug | > 85 |
Troubleshooting Guides
Issue 1: Low Oral Bioavailability in Preclinical Animal Studies
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility limiting dissolution. | 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area of the this compound powder. 2. Formulation with Solubilizing Agents: Prepare a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) or an inclusion complex with cyclodextrins. 3. Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS) to improve solubilization in the GI tract. | Increased dissolution rate and a higher concentration of this compound in the gastrointestinal fluids, leading to improved absorption. |
| Precipitation of the drug in the gastrointestinal tract upon dilution of the formulation. | 1. Incorporate Precipitation Inhibitors: Add polymers like HPMC or PVP to the formulation to maintain a supersaturated state. 2. Optimize Lipid-Based Formulations: Adjust the ratio of oil, surfactant, and cosurfactant in SEDDS to ensure the formation of stable microemulsions upon dilution. | Prevention or delay of drug precipitation, allowing for a longer time for absorption to occur. |
| Low permeability across the intestinal epithelium. | 1. Prodrug Approach: Synthesize a more lipophilic prodrug of this compound to enhance passive diffusion across the intestinal membrane. 2. Use of Permeation Enhancers: Include excipients in the formulation that can transiently and safely increase the permeability of the intestinal epithelium. | Enhanced transport of the drug across the intestinal barrier into the systemic circulation. |
| First-pass metabolism in the gut wall or liver. | 1. Co-administration with Enzyme Inhibitors: While not a formulation strategy per se, this can help identify the extent of metabolic degradation. 2. Prodrug Design: Design a prodrug that is less susceptible to first-pass metabolism. | Increased systemic exposure to the active drug. |
Issue 2: High Variability in In Vitro Caco-2 Permeability Assay Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of this compound in the assay buffer. | 1. Use of Solubilizing Agents: Add a small, non-toxic concentration of a solubilizing agent (e.g., DMSO, cyclodextrin) to the donor compartment buffer. Ensure the concentration does not affect cell monolayer integrity. 2. pH Adjustment: Evaluate the solubility of this compound at different pH values and use a buffer system that maximizes its solubility without compromising the physiological relevance of the assay. | Accurate determination of permeability by ensuring the compound is in solution. |
| Low recovery of the compound at the end of the assay. | 1. Check for non-specific binding: Use low-binding plates and sample collection tubes. 2. Assess cell metabolism: Analyze the apical, basolateral, and cell lysate fractions for the presence of metabolites. | Improved mass balance and a more accurate assessment of permeability. |
| Efflux by P-glycoprotein (P-gp) or other transporters. | Co-incubate this compound with known inhibitors of efflux transporters (e.g., verapamil for P-gp). | An increase in the apparent permeability coefficient (Papp) from the apical to the basolateral side in the presence of the inhibitor will indicate that this compound is a substrate for that efflux transporter. |
| Compromised Caco-2 cell monolayer integrity. | 1. Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER values to ensure they are within the acceptable range for a confluent monolayer. 2. Lucifer Yellow Assay: Perform a Lucifer Yellow permeability test to confirm the integrity of the tight junctions. | Reliable and reproducible permeability data. |
Issue 3: Challenges in LC-MS/MS Quantification of this compound in Plasma
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Matrix effects leading to ion suppression or enhancement. | 1. Optimize Sample Preparation: Use a more rigorous sample clean-up method, such as solid-phase extraction (SPE) instead of simple protein precipitation. 2. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard as it will co-elute and experience the same matrix effects, thus providing accurate correction. | Improved accuracy and precision of the quantitative results. |
| Co-elution of interfering substances. | 1. Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient, or switch to a different column to achieve better separation of this compound from interfering peaks. 2. Use High-Resolution Mass Spectrometry: If available, HRMS can help to distinguish this compound from isobaric interferences. | A clean chromatographic peak for this compound, leading to more accurate quantification. |
| Low recovery during sample extraction. | 1. Optimize Extraction Solvent and pH: Systematically test different organic solvents and pH conditions for the extraction to maximize the recovery of this compound. 2. Evaluate Different Extraction Techniques: Compare protein precipitation, liquid-liquid extraction, and solid-phase extraction to determine the most efficient method. | Consistent and high recovery of the analyte from the plasma matrix. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded PLGA nanoparticles using a single emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in an appropriate volume of a volatile organic solvent like dichloromethane or ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase while stirring at high speed to form a coarse oil-in-water (o/w) emulsion.
-
Sonication/Homogenization: Subject the coarse emulsion to high-energy emulsification using a probe sonicator or a high-pressure homogenizer to form a nanoemulsion. This step should be performed in an ice bath to prevent overheating.
-
Solvent Evaporation: Transfer the nanoemulsion to a rotary evaporator to remove the organic solvent under reduced pressure.
-
Nanoparticle Collection: The resulting nanoparticle suspension can be purified by centrifugation or ultracentrifugation. The nanoparticle pellet is then washed with deionized water to remove excess PVA and any unencapsulated drug.
-
Lyophilization (Optional): The purified nanoparticles can be lyophilized to obtain a dry powder for long-term storage. A cryoprotectant (e.g., trehalose) should be added before freezing.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical procedure for assessing the oral bioavailability of an this compound formulation in rats.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
Materials:
-
This compound formulation
-
Vehicle control
-
Oral gavage needles
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Syringes and needles for intravenous administration (for determining absolute bioavailability)
-
Anesthetic
Methodology:
-
Animal Acclimatization and Fasting: Acclimate the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before dosing.
-
Dosing:
-
Oral Group: Administer the this compound formulation or vehicle control to a group of rats via oral gavage at a predetermined dose.
-
Intravenous (IV) Group (for absolute bioavailability): Administer a known dose of this compound solution intravenously to another group of rats.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) using appropriate software.
-
Bioavailability Calculation:
-
Relative Bioavailability: F_rel (%) = (AUC_oral_test / AUC_oral_reference) * (Dose_reference / Dose_test) * 100
-
Absolute Bioavailability: F_abs (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Mandatory Visualizations
Caption: TLR7 signaling pathway activated by this compound.
Caption: Experimental workflow for an in vivo oral bioavailability study.
References
Technical Support Center: Overcoming Isatoribine Resistance in Viral Replicon Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering isatoribine resistance in viral replicon systems. The information is tailored for scientists and drug development professionals working with these experimental models.
Troubleshooting Guide
Issue: Decreased or No Inhibition of Viral Replicon Replication by this compound
If you observe a reduced or complete lack of antiviral activity of this compound in your viral replicon system, it may indicate the development of resistance. This compound is a guanosine analog that acts as a Toll-like receptor 7 (TLR7) agonist, stimulating an innate immune response.[1][2][3][4] Resistance can therefore arise from alterations in either the host cell's immune response pathways or its nucleotide metabolism.
Potential Cause 1: Altered Cellular Innate Immune Response (TLR7 Pathway)
Viral replicons may develop resistance by exploiting cellular mechanisms that dampen the TLR7 signaling cascade.
-
Possible Mechanism: Downregulation of TLR7 expression or key downstream signaling molecules (e.g., MyD88, IRAK4, TRAF6), or upregulation of negative regulators of the TLR7 pathway, such as IL-10. This leads to a diminished interferon-stimulated gene (ISG) response, which is crucial for the antiviral effect of TLR7 agonists.
-
Troubleshooting Steps:
-
Quantify TLR7 Pathway Gene and Protein Expression: Compare the expression levels of key components of the TLR7 signaling pathway (TLR7, MyD88, IRF7) and key ISGs (e.g., OAS1, MX1, ISG15) in your resistant replicon cell line versus the parental, sensitive cell line, both at baseline and after this compound treatment.
-
Assess Cytokine Profile: Measure the levels of pro-inflammatory cytokines (e.g., IFN-α, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) secreted by the replicon cells in response to this compound. An elevated level of IL-10 in resistant cells could indicate a negative feedback loop suppressing the antiviral response.
-
Potential Cause 2: Alterations in Cellular Guanosine Metabolism
As a guanosine analog, this compound's antiviral activity may be linked to the intracellular pool of guanosine nucleotides.[3] Resistance could emerge from cellular adaptations that counteract the effects of the drug on this pool.
-
Possible Mechanism: Upregulation of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanosine nucleotides. Increased IMPDH activity can lead to higher intracellular levels of GTP, which may compete with the active form of this compound or otherwise overcome its inhibitory effects.
-
Troubleshooting Steps:
-
Measure IMPDH Expression and Activity: Compare the mRNA and protein levels of IMPDH1 and IMPDH2 in resistant and sensitive replicon cell lines. Additionally, perform an enzymatic assay to determine if IMPDH activity is elevated in the resistant cells.
-
Quantify Intracellular Guanosine Levels: Measure the intracellular concentrations of guanosine and guanosine triphosphate (GTP) in both resistant and sensitive cells, with and without this compound treatment. Higher baseline levels or a smaller reduction in GTP levels upon treatment in resistant cells would support this mechanism.
-
Guanosine Rescue Experiment: Treat your replicon cells with this compound in the presence of exogenous guanosine. If the addition of guanosine reverses the antiviral effect of this compound in sensitive cells, it suggests that the drug's mechanism is indeed related to the guanosine pathway.
-
Potential Cause 3: Viral Genome Mutations
Although this compound primarily targets a host pathway, it is possible for mutations to arise in the viral replicon that confer a degree of resistance.
-
Possible Mechanism: Mutations in the viral polymerase or other non-structural proteins could potentially alter their interaction with host factors or their dependence on the guanosine pool, thereby reducing their susceptibility to the downstream effects of TLR7 activation or guanosine metabolism disruption.
-
Troubleshooting Steps:
-
Sequence the Viral Replicon Genome: Isolate RNA from the resistant replicon cells and perform sequencing of the entire replicon genome. Compare the sequence to that of the original replicon to identify any mutations that have arisen during the selection process.
-
Reverse Genetics: Introduce any identified mutations into a wild-type replicon and assess its sensitivity to this compound to confirm that the mutation is responsible for the resistant phenotype.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical EC50 for this compound in a sensitive viral replicon system?
The EC50 of this compound can vary depending on the specific viral replicon and the host cell line used. However, based on studies with HCV, a typical EC50 in a sensitive replicon system would be in the low micromolar to nanomolar range. For instance, in a proof-of-concept study, this compound demonstrated a significant reduction in plasma HCV RNA at concentrations that suggest potent antiviral activity.
Q2: How much of a shift in EC50 should I expect to see in a resistant replicon cell line?
The fold-change in EC50 is a measure of the degree of resistance. A significant increase, typically 5-fold or greater, is considered indicative of resistance. The magnitude of the shift will depend on the underlying resistance mechanism.
Q3: How can I overcome this compound resistance in my experiments?
Based on the potential resistance mechanisms, several strategies can be employed:
-
Combination Therapy: Combining this compound with a direct-acting antiviral (DAA) that targets a specific viral enzyme (e.g., polymerase or protease) is a promising approach. This multi-pronged attack can be effective even if the replicon has developed resistance to one of the drugs. The combination of a TLR7 agonist with an IMPDH inhibitor has also been shown to have synergistic effects.
-
Targeting Negative Regulators: If resistance is mediated by an increase in IL-10, using an IL-10 neutralizing antibody in combination with this compound could restore its antiviral activity.
-
IMPDH Inhibition: If resistance is due to IMPDH upregulation, combining this compound with an IMPDH inhibitor like mycophenolic acid (MPA) or ribavirin could be a powerful strategy. This combination can lead to a more profound depletion of the guanosine pool and enhance the antiviral effect.
Q4: Are there any commercially available kits to measure intracellular guanosine levels?
Yes, there are commercially available fluorometric or colorimetric assay kits designed to measure guanosine and guanine levels in biological samples, including cell lysates. These kits typically involve enzymatic conversion of guanosine to a detectable product.
Q5: What are the key considerations when selecting for this compound-resistant replicons?
-
Drug Concentration: Start with a concentration of this compound that is 1-2 times the EC50 and gradually increase the concentration as the cells adapt.
-
Passaging: Passage the cells regularly, maintaining them in the presence of the drug.
-
Clonal Isolation: Once a resistant population emerges, it is advisable to isolate single-cell clones to ensure a homogenous population for further characterization.
-
Confirmation of Resistance: The resistance of the selected clones should be confirmed by determining their EC50 for this compound and comparing it to the parental cell line.
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound-Sensitive vs. -Resistant Viral Replicons
| Parameter | This compound-Sensitive Replicon | This compound-Resistant Replicon (Hypothetical) | Fold Change |
| This compound EC50 | 0.5 µM | 15 µM | 30 |
| Baseline TLR7 mRNA Expression (relative units) | 1.0 | 0.4 | -2.5 |
| This compound-Induced IFN-α Secretion (pg/mL) | 250 | 50 | -5 |
| Baseline IMPDH2 mRNA Expression (relative units) | 1.0 | 4.5 | 4.5 |
| Baseline Intracellular GTP (pmol/10^6 cells) | 50 | 150 | 3 |
Experimental Protocols
Protocol 1: Selection of this compound-Resistant Viral Replicon Cells
-
Cell Seeding: Seed viral replicon cells in a 6-well plate at a density that allows for several passages.
-
Initial Drug Treatment: Add this compound to the culture medium at a concentration equal to the EC50.
-
Cell Passaging: When the cells reach 80-90% confluency, passage them into a new plate, maintaining the same concentration of this compound.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the this compound concentration in a stepwise manner (e.g., 2x, 5x, 10x EC50).
-
Isolation of Resistant Clones: After several weeks of culture under selective pressure, isolate single-cell clones by limiting dilution or by picking individual colonies.
-
Expansion and Characterization: Expand the isolated clones and confirm their resistance by determining the EC50 of this compound.
Protocol 2: Quantification of Intracellular Guanosine Levels by HPLC
-
Cell Culture and Treatment: Culture sensitive and resistant replicon cells to 80-90% confluency and treat with this compound or vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable extraction buffer (e.g., 0.4 M perchloric acid).
-
Neutralization: Neutralize the lysate with a potassium carbonate solution.
-
Centrifugation: Centrifuge the samples to pellet the protein precipitate.
-
HPLC Analysis: Analyze the supernatant using a reverse-phase HPLC system with a C18 column. Use a mobile phase appropriate for separating purine nucleosides.
-
Quantification: Determine the concentration of guanosine by comparing the peak area to a standard curve generated with known concentrations of guanosine.
Visualizations
Caption: this compound signaling pathway via TLR7 activation.
Caption: Experimental workflow for overcoming this compound resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection [natap.org]
- 4. researchgate.net [researchgate.net]
Isatoribine Formulation for Preclinical In Vivo Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isatoribine in preclinical in vivo studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a guanosine analog that acts as a selective agonist for Toll-like receptor 7 (TLR7).[1][2][3][4] TLR7 is an endosomal receptor that recognizes single-stranded RNA, playing a crucial role in the innate immune response to viral pathogens. Upon activation by this compound, TLR7 initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, stimulating an antiviral immune response.[5]
Q2: What are the main challenges in formulating this compound for in vivo studies?
The primary challenge in formulating this compound for in vivo studies is its poor oral bioavailability. This necessitates careful selection of administration routes and formulation vehicles to achieve desired systemic exposure. For many preclinical studies, parenteral routes of administration, such as intravenous or intraperitoneal injection, are often employed.
Q3: What are some common vehicles used for formulating poorly soluble compounds like this compound?
Given this compound's characteristics as a guanosine analog, which can have limited aqueous solubility, common formulation strategies for preclinical studies involve the use of co-solvents and other excipients to enhance solubility and stability. These can include:
-
Dimethyl sulfoxide (DMSO): A powerful solvent for many non-polar and polar compounds.
-
Polyethylene glycol (PEG), particularly PEG300 and PEG400: Often used as a co-solvent to improve the solubility of poorly water-soluble drugs.
-
Saline: Used as a diluent, often in combination with other solvents, to make the final formulation isotonic.
-
Surfactants (e.g., Tween-80): Can be included to improve wetting and prevent precipitation of the compound upon dilution in aqueous environments.
-
Cyclodextrins: These can be used to form inclusion complexes with the drug molecule, thereby increasing its aqueous solubility.
Q4: Has an oral formulation of this compound been developed?
Due to the poor oral bioavailability of this compound, a prodrug named ANA975 was developed. This prodrug was designed to be more readily absorbed after oral administration and then converted to the active this compound in vivo.
II. Quantitative Data: Representative Formulations
| Formulation Component | Example 1 | Example 2 | Example 3 |
| Solvent/Co-solvent 1 | 10% DMSO | 20% DMSO | 50% DMSO |
| Solvent/Co-solvent 2 | 40% PEG300 | 80% PEG400 | 40% PEG300 |
| Surfactant | 5% Tween-80 | - | - |
| Aqueous Diluent | 45% Saline | - | - |
| Other | - | - | 10% Ethanol |
| Reference |
Note: The optimal formulation for this compound will depend on the required dose, administration route, and the specific animal model being used. It is crucial to perform pilot studies to determine the solubility, stability, and tolerability of the chosen formulation.
III. Experimental Protocols & Methodologies
Protocol: Preparation of a Co-Solvent-Based this compound Formulation for Intraperitoneal Injection in Mice
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile vial.
-
Initial Solubilization: Add the required volume of DMSO to the vial containing the this compound powder. Vortex or sonicate the mixture until the powder is completely dissolved. This step should be performed in a fume hood.
-
Addition of Co-solvent: Add the required volume of PEG300 to the DMSO solution. Mix thoroughly until a homogenous solution is obtained.
-
Dilution with Saline: Slowly add the sterile saline to the DMSO/PEG300 mixture while gently vortexing. The final solution should be clear.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the final formulation according to its stability profile. It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. Visually inspect for any precipitation before each use.
Important Considerations:
-
Vehicle Control: A vehicle control group (receiving the formulation without this compound) is essential in all in vivo experiments to account for any effects of the vehicle itself.
-
Toxicity: High concentrations of DMSO can be toxic. It is generally recommended to keep the final concentration of DMSO in the injected solution as low as possible.
-
Stability: The stability of the formulation should be assessed, especially if it is not used immediately after preparation. Signs of instability include precipitation or color change.
IV. Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon addition of aqueous solution | The compound has low aqueous solubility and is crashing out of the organic solvent. | 1. Decrease the final concentration of the compound. 2. Increase the proportion of organic co-solvents (e.g., DMSO, PEG300). 3. Add a surfactant (e.g., Tween-80) to the formulation to improve solubility and stability. 4. Consider using a cyclodextrin-based formulation. |
| Phase separation of the formulation | The components of the vehicle are not fully miscible at the tested ratios. | 1. Adjust the ratios of the vehicle components. 2. Ensure thorough mixing at each step of the preparation. |
| Adverse reaction in animals (e.g., irritation, lethargy) | 1. The vehicle itself may be causing toxicity. 2. The concentration of a specific component (e.g., DMSO) is too high. 3. The pH of the formulation is not physiological. | 1. Run a vehicle-only toxicity study. 2. Reduce the concentration of potentially toxic components. 3. Adjust the pH of the final formulation to be closer to physiological pH (around 7.4). |
| Inconsistent results between experiments | 1. The formulation is not stable and the compound is precipitating over time. 2. Inconsistent preparation of the formulation. | 1. Prepare the formulation fresh for each experiment. 2. Develop and strictly follow a standardized preparation protocol. 3. Visually inspect the formulation for any precipitation before each use. |
V. Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action: TLR7 Signaling Pathway
Caption: TLR7 signaling cascade initiated by this compound.
Experimental Workflow: this compound Formulation and In Vivo Administration
Caption: General workflow for preparing and administering this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection. | DIAL.pr - BOREAL [dial.uclouvain.be]
- 4. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential adverse effects associated with Isatoribine administration in animal models. The guidance is based on the known pharmacology of Toll-like receptor 7 (TLR7) agonists and general principles of preclinical toxicology.
Troubleshooting Guides
Issue 1: Acute Systemic Reactions (Cytokine Release Syndrome)
Symptoms:
-
Sudden onset of fever, lethargy, or hunched posture within hours of administration.
-
Rapid or labored breathing.
-
Reduced activity and food/water intake.
Potential Cause: Systemic activation of the immune system by the TLR7 agonist this compound can lead to a rapid release of pro-inflammatory cytokines, such as interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-6, IL-12), resulting in a cytokine release syndrome (CRS).[1]
Troubleshooting Steps & Mitigation Strategies:
-
Dose-Response Evaluation: If not already established, conduct a dose-ranging study to determine the maximum tolerated dose (MTD). Initiate studies at lower, sub-therapeutic doses to assess tolerability before escalating.
-
Pre-treatment and Co-administration:
-
Antipyretics: For fever, consider the administration of non-steroidal anti-inflammatory drugs (NSAIDs) or other antipyretics. However, be aware that this may mask a key clinical sign.
-
Corticosteroids: In cases of severe CRS, administration of a corticosteroid such as dexamethasone may be necessary to suppress the inflammatory response.[2] This should be used judiciously as it can counteract the desired immunomodulatory effect of this compound.
-
-
Supportive Care:
-
Fluid Therapy: Provide subcutaneous or intravenous fluids to maintain hydration, especially if the animals are not eating or drinking.
-
Nutritional Support: Offer palatable, high-calorie food supplements.
-
Temperature Regulation: Ensure animals are maintained in a thermoneutral environment.
-
-
Monitoring: Implement a rigorous monitoring schedule for the first 24 hours post-dosing, including regular checks of body temperature, clinical signs, and body weight.
Issue 2: Hematological Abnormalities
Symptoms:
-
Often subclinical and require blood analysis for detection.
-
Potential for increased susceptibility to infections (due to lymphopenia) or bleeding (due to thrombocytopenia).
Potential Cause: Systemic administration of TLR7 agonists is known to cause dose-dependent and transient hematological changes.[3][4]
-
Lymphopenia: A common, transient decrease in circulating lymphocytes is often observed within hours of administration.[3]
-
Anemia and Thrombocytopenia: In some models, particularly with prolonged or high-dose administration, a decrease in red blood cells and platelets may occur.
Troubleshooting Steps & Mitigation Strategies:
-
Establish Baseline: Collect blood samples prior to the start of the study to establish baseline hematological parameters for each animal.
-
Serial Monitoring: Conduct serial blood sampling (e.g., at 2, 24, and 72 hours post-dose, and then weekly) to characterize the onset, magnitude, and duration of any hematological changes.
-
Dose Adjustment: If severe or prolonged cytopenias are observed, consider reducing the dose or altering the dosing schedule.
-
Pharmacological Intervention (for severe, persistent cases):
-
Hematopoietic Growth Factors: The use of agents like filgrastim (for neutropenia) or erythropoietin (for anemia) could be considered, although their use in this specific context is not well-documented and should be carefully justified.
-
Issue 3: Splenomegaly and Lymphoid Organ Changes
Symptoms:
-
Usually identified at necropsy.
-
May be palpable on physical examination in smaller animals if severe.
Potential Cause: As an immunomodulator, this compound can lead to the activation and proliferation of immune cells in lymphoid organs, resulting in splenomegaly (enlarged spleen) and lymphadenopathy (enlarged lymph nodes). This is often a result of extramedullary hematopoiesis and immune cell expansion.
Troubleshooting Steps & Mitigation Strategies:
-
Scheduled Necropsy and Histopathology: Ensure that the study design includes terminal necropsy with organ weight analysis and histopathological examination of the spleen, lymph nodes, and other relevant tissues.
-
Correlate with Hematology: Correlate spleen and lymph node findings with peripheral blood cell counts to understand the nature of the cellular expansion.
-
Dose and Duration Dependence: Characterize the dose- and duration-dependency of these effects. Determine if the changes are reversible by including recovery groups in the study design.
-
Immunophenotyping: If splenomegaly is a significant finding, consider performing immunophenotyping of splenocytes by flow cytometry to identify the specific immune cell populations that are expanding.
Quantitative Data Summary
The following tables summarize potential quantitative changes in key parameters based on studies with TLR7 agonists. Note that specific values for this compound are not widely published; these represent expected trends.
Table 1: Potential Hematological Changes in Rodent Models Following Systemic TLR7 Agonist Administration
| Parameter | Time Point | Expected Change | Reference |
| Lymphocytes | 2-8 hours post-dose | Significant Decrease (Transient) | |
| Neutrophils | 24-48 hours post-dose | Increase | |
| Platelets | Variable (prolonged dosing) | Potential Decrease | |
| Red Blood Cells | Variable (prolonged dosing) | Potential Decrease |
Table 2: Potential Clinical Chemistry and Cytokine Changes in Rodent Models
| Parameter | Time Point | Expected Change | Reference |
| IFN-α | 2-6 hours post-dose | Significant Increase | |
| IL-6 | 2-6 hours post-dose | Increase | |
| TNF-α | 2-6 hours post-dose | Increase | |
| IP-10 (CXCL10) | 2-24 hours post-dose | Significant Increase |
Experimental Protocols
Protocol 1: Monitoring for Acute Systemic Reactions
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 5 days prior to the study.
-
Baseline Data Collection: Record baseline body weight, body temperature, and clinical observations for 3 days prior to dosing.
-
This compound Administration: Administer this compound via the intended route (e.g., intravenous, oral gavage).
-
Post-Dose Monitoring:
-
Continuously observe animals for the first 30 minutes post-dose.
-
Record clinical signs (posture, activity, respiration) and body temperature at 1, 2, 4, 8, and 24 hours post-dose.
-
Record body weight daily for the first week.
-
-
Blood Sampling for Cytokine Analysis:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at pre-dose and at 2, 6, and 24 hours post-dose into appropriate anticoagulant tubes (e.g., EDTA for plasma).
-
Process samples immediately to separate plasma and store at -80°C until analysis.
-
Analyze plasma for key cytokines (e.g., IFN-α, TNF-α, IL-6) using a validated multiplex immunoassay.
-
Protocol 2: Hematological and Pathological Assessment
-
Animal Identification and Grouping: Individually identify all animals and randomize them into treatment and control groups.
-
Pre-dose Blood Sampling: Collect a pre-dose blood sample from all animals for baseline hematology and clinical chemistry analysis.
-
This compound Administration: Administer this compound or vehicle control according to the study schedule.
-
In-life Blood Sampling:
-
Collect blood samples at selected time points (e.g., 4 hours, 24 hours, 7 days, and at termination) for hematology (in EDTA tubes) and clinical chemistry (in serum separator tubes).
-
Analyze hematology samples for complete blood counts with differentials.
-
Analyze serum for key clinical chemistry parameters (e.g., ALT, AST, BUN, creatinine).
-
-
Terminal Procedures:
-
At the end of the study, perform a terminal bleed for final blood analysis.
-
Euthanize animals according to approved protocols.
-
Perform a full necropsy, including the weighing of the spleen, liver, and lymph nodes.
-
Collect these organs and any tissues with gross abnormalities for histopathological processing and examination.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common immediate adverse effects to watch for after this compound administration? A1: The most common immediate effects are related to systemic immune activation and can manifest as a flu-like syndrome, including fever, lethargy, and reduced activity. These signs are indicative of a cytokine release and typically occur within a few hours of dosing.
Q2: Is the lymphopenia observed with TLR7 agonists reversible? A2: Yes, studies with other TLR7 agonists have shown that the induced lymphopenia is transient and typically resolves within 24 to 72 hours post-dose.
Q3: Can I administer this compound topically to reduce systemic side effects? A3: Topical administration of some TLR7 agonists has been used to localize the immune response and reduce systemic exposure. However, this may not be suitable for all therapeutic goals and can still lead to systemic effects, especially with repeated application. The feasibility and safety of topical this compound would need to be specifically evaluated.
Q4: What animal species are most appropriate for studying this compound toxicity? A4: Preclinical toxicology studies are typically conducted in both a rodent (e.g., mouse or rat) and a non-rodent species (e.g., dog or non-human primate). The choice of species should be based on pharmacological relevance, meaning the species should have a TLR7 receptor that is functionally responsive to this compound.
Q5: How can I distinguish between expected pharmacological effects and adverse toxicity? A5: This is a key aspect of safety assessment. Expected pharmacology, such as a transient increase in cytokines and immune cell activation, is the intended effect of this compound. These effects become adverse toxicities when they are exaggerated and lead to clinical signs of distress, organ dysfunction, or significant pathological changes. Establishing a clear dose-response relationship is crucial for this differentiation.
Visualizations
Signaling Pathway
References
- 1. TLR7 modulating B-cell immune responses in the spleen of C57BL/6 mice infected with Schistosoma japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapy with TLR7 agonists induces lymphopenia: correlating pharmacology to mechanism in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isatoribine Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Isatoribine.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of this compound?
A1: The primary analytical techniques for determining the purity of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. HPLC-UV is typically used for routine purity testing and quantification. LC-MS is employed for impurity identification and characterization by providing molecular weight information.[1] qNMR offers a highly accurate method for determining absolute purity without the need for a specific reference standard of the analyte.[2][3][4]
Q2: What are the typical acceptance criteria for the purity of an this compound active pharmaceutical ingredient (API)?
A2: While specific acceptance criteria are established based on regulatory guidelines and the stage of drug development, a typical purity specification for an this compound API is ≥98.5%. Individual specified impurities should not exceed 0.15%, and unspecified impurities should be ≤0.10%. The total impurities are generally required to be ≤1.0%. These limits are guided by ICH recommendations.
Q3: How should this compound samples be prepared for analysis?
A3: For HPLC and LC-MS analysis, this compound should be accurately weighed and dissolved in a suitable solvent, such as a mixture of acetonitrile and water or methanol, to a known concentration (e.g., 1 mg/mL). The sample solution may require further dilution with the mobile phase to fall within the linear range of the calibration curve. For qNMR, a precise amount of this compound and an internal standard are dissolved in a deuterated solvent (e.g., DMSO-d6).
Q4: What is a forced degradation study, and why is it important for this compound?
A4: A forced degradation study exposes this compound to harsh conditions like acid, base, oxidation, heat, and light to accelerate its decomposition. This study is crucial for identifying potential degradation products, understanding the degradation pathways, and establishing the stability-indicating nature of the analytical methods. The results help in developing stable formulations and defining appropriate storage conditions.
Experimental Protocols
Purity Determination by HPLC-UV
This method is suitable for the quantitative determination of this compound and the detection of impurities.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Presentation:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
Impurity Profiling by LC-MS/MS
This method is used for the identification and structural elucidation of impurities and degradation products.
Methodology:
-
LC System: A high-resolution liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Chromatographic Conditions: Similar to the HPLC-UV method.
-
Data Acquisition: Full scan mode for detecting all ions and product ion scan (MS/MS) mode for fragmentation of specific parent ions.
Absolute Purity by Quantitative NMR (qNMR)
This method provides a highly accurate determination of this compound purity.
Methodology:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: A certified reference standard with a known purity and signals that do not overlap with this compound signals (e.g., maleic acid).
-
Data Acquisition: A 1H NMR spectrum is acquired with a sufficient relaxation delay to ensure complete signal recovery.
-
Calculation: The purity of this compound is calculated by comparing the integral of a well-resolved this compound proton signal to the integral of a known proton signal from the internal standard.
Troubleshooting Guides
Issue: Abnormal Peak Shapes in HPLC (Tailing or Fronting)
-
Possible Cause 1: Column degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
-
Possible Cause 2: Incompatible sample solvent with the mobile phase.
-
Solution: Dissolve the sample in the mobile phase whenever possible.
-
-
Possible Cause 3: Column overload.
-
Solution: Reduce the injection volume or the sample concentration.
-
Issue: Inconsistent Retention Times in HPLC
-
Possible Cause 1: Fluctuation in column temperature.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Possible Cause 2: Changes in mobile phase composition.
-
Solution: Prepare fresh mobile phase and ensure proper mixing.
-
-
Possible Cause 3: Air bubbles in the pump.
-
Solution: Degas the mobile phase and prime the pump.
-
Issue: Extraneous Peaks in the Chromatogram
-
Possible Cause 1: Contaminated mobile phase or glassware.
-
Solution: Use high-purity solvents and thoroughly clean all glassware.
-
-
Possible Cause 2: Carryover from previous injections.
-
Solution: Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.
-
-
Possible Cause 3: Sample degradation.
-
Solution: Prepare samples fresh and store them under appropriate conditions (e.g., protected from light and at a low temperature).
-
Visualizations
Caption: Experimental workflow for this compound purity assessment.
Caption: this compound-mediated TLR7 signaling pathway.
References
Validation & Comparative
A Comparative Guide to TLR7 Agonists: Isatoribine vs. Resiquimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Toll-like receptor 7 (TLR7) agonists, Isatoribine and Resiquimod. While both molecules are recognized for their ability to stimulate innate immune responses, they exhibit distinct receptor specificity, leading to different immunological outcomes. This document synthesizes available preclinical and clinical data to facilitate an objective comparison of their performance.
Introduction to this compound and Resiquimod
This compound (also known as ANA245) is a guanosine analog that acts as a selective agonist for Toll-like receptor 7 (TLR7) .[1][2] Its development was primarily focused on the treatment of chronic hepatitis C virus (HCV) infection.[1][2]
Resiquimod (R848) is an imidazoquinoline compound that functions as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) .[3] It is known for its potent induction of a broad range of cytokines and has been investigated for various applications, including as a vaccine adjuvant and for the treatment of viral infections and cancer.
Mechanism of Action and Signaling Pathways
Both this compound and Resiquimod initiate immune responses by binding to endosomal TLRs, primarily within antigen-presenting cells such as dendritic cells and B lymphocytes. This binding event triggers a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. The formation of the MyD88-dependent signaling complex activates a downstream cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) family kinases and TRAF6 (TNF Receptor-Associated Factor 6).
This signaling cascade culminates in the activation of two key transcription factor families:
-
Nuclear Factor-kappa B (NF-κB): Promotes the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).
-
Interferon Regulatory Factors (IRFs): Primarily IRF5 and IRF7, which drive the production of type I interferons (IFN-α and IFN-β).
The key distinction between this compound and Resiquimod lies in their receptor specificity. As a selective TLR7 agonist, this compound's effects are mediated solely through TLR7. In contrast, Resiquimod's dual agonism of both TLR7 and TLR8 results in a broader activation profile. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells like monocytes and conventional dendritic cells (cDCs). This differential expression contributes to the distinct cytokine profiles induced by each agonist. It is suggested that exclusive TLR7 agonists like this compound tend to generate a more type I interferon-biased response, whereas dual TLR7/8 agonists like Resiquimod induce a wider array of pro-inflammatory cytokines in addition to type I interferons.
Signaling Pathway Diagram
References
In Vivo Antiviral Efficacy of Isatoribine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo antiviral efficacy of Isatoribine, a selective Toll-like receptor 7 (TLR7) agonist, with other relevant TLR7 agonists. The information is compiled from preclinical and clinical studies to support further research and development in antiviral therapies.
This compound has demonstrated a significant antiviral effect in a clinical setting against the Hepatitis C Virus (HCV)[1][2]. As a selective TLR7 agonist, its mechanism of action involves the induction of an innate immune response, leading to the production of antiviral cytokines such as interferon-alpha (IFN-α)[1][2]. This guide presents a comparative analysis of this compound's performance against other TLR7 agonists, supported by available experimental data.
Comparative Antiviral Efficacy of TLR7 Agonists
The following table summarizes the in vivo antiviral efficacy of this compound and its alternatives based on available clinical and preclinical data. The focus is on viral load reduction in relevant infection models.
| Compound | Virus | Model | Dosage and Administration | Treatment Duration | Mean Viral Load Reduction (log10) | Key Findings & Adverse Events |
| This compound | Hepatitis C Virus (HCV) | Human (Chronic Infection) | 800 mg, Intravenous, once daily | 7 days | -0.76[1] | Well-tolerated with a low frequency of mild to moderate adverse events. |
| ANA773 (this compound Prodrug) | Hepatitis C Virus (HCV) | Human (Chronic Infection) | 2000 mg, Oral, every other day | 10 days | -1.3 (maximal decline) | Generally well-tolerated; mild to moderate adverse events increased with dose. |
| Resiquimod (R848) | Hepatitis C Virus (HCV) | Human (Chronic Infection) | 0.02 mg/kg, Oral, twice weekly | 4 weeks | ≥1, ≥2, and ≥3 in some subjects (transient) | Associated with adverse effects similar to systemic interferon-alpha, including fever, headache, and shivering. |
| GS-9620 | Hepatitis B Virus (HBV) | Chimpanzee (Chronic Infection) | 1 mg/kg then 2 mg/kg, Oral, every other day | 8 weeks total | -2.2 (maximal reduction in viral DNA) | Induced production of IFN-α and other cytokines; reduced HBsAg and HBeAg levels. No significant HBsAg declines were observed in a study with virally suppressed CHB patients. |
Experimental Protocols
Detailed methodologies for the key in vivo studies cited are provided below to facilitate experimental design and replication.
This compound in Chronic HCV-Infected Patients
-
Study Design: A proof-of-concept, open-label, dose-escalation study.
-
Subject Population: Otherwise untreated patients with chronic HCV infection.
-
Treatment: Intravenous administration of this compound at doses of 200, 400, or 800 mg once daily for 7 consecutive days.
-
Efficacy Endpoint: Change in plasma HCV RNA levels from baseline, measured by quantitative reverse transcription-polymerase chain reaction (RT-PCR).
-
Safety Monitoring: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
ANA773 in Chronic HCV-Infected Patients
-
Study Design: A Phase I, double-blind, placebo-controlled, dose-escalation study.
-
Subject Population: Treatment-naïve or relapsed patients with chronic HCV infection of any genotype.
-
Treatment: Oral administration of ANA773 at doses of 800, 1200, 1600, or 2000 mg every other day for 10 or 28 days.
-
Efficacy Endpoint: Change in serum HCV RNA levels from baseline.
-
Pharmacodynamic Assessments: Measurement of markers of IFN-α response.
Resiquimod in Chronic HCV-Infected Patients
-
Study Design: Two randomized, double-blind, placebo-controlled Phase IIa studies.
-
Subject Population: Patients with chronic HCV infection.
-
Treatment: Oral administration of Resiquimod at 0.01 mg/kg or 0.02 mg/kg twice a week for 4 weeks.
-
Efficacy Endpoint: Maximal reduction in viral levels.
-
Safety and Pharmacodynamic Assessments: Monitoring of adverse events, serum drug concentrations, and interferon-alpha levels.
GS-9620 in HBV-Infected Chimpanzees
-
Study Design: Preclinical study in chronically infected chimpanzees.
-
Animal Model: Chimpanzees with chronic Hepatitis B Virus infection.
-
Treatment: Oral administration of GS-9620 every other day for 4 weeks at 1 mg/kg, followed by a 1-week rest, and then 4 weeks at 2 mg/kg.
-
Efficacy Endpoints: Serum and liver HBV DNA levels, serum HBsAg, and HBeAg levels.
-
Pharmacodynamic Assessments: Measurement of interferon-stimulated gene expression, cytokine and chemokine levels, and activation of immune cells.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of Isatoribine and Imiquimod in Immune Stimulation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immune-potentiating therapeutics, Toll-like receptor (TLR) agonists have emerged as a promising class of molecules capable of augmenting innate and adaptive immune responses. Among these, Isatoribine and Imiquimod have garnered significant attention for their ability to stimulate potent antiviral and antitumor immunity. This guide provides an objective, data-driven comparison of these two immunomodulators, focusing on their mechanisms of action, immune stimulation profiles, and relevant experimental data to inform research and development decisions.
At a Glance: this compound vs. Imiquimod
| Feature | This compound | Imiquimod |
| Primary Target(s) | Toll-like Receptor 7 (TLR7)[1][2] | Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8)[3] |
| Chemical Class | Guanosine analog[1] | Imidazoquinoline[4] |
| Key Induced Cytokines | IFN-α, induction of IFN-stimulated genes (OAS, ISG15), IP-10, Neopterin | IFN-α, TNF-α, IL-6, IL-12, and other pro-inflammatory cytokines |
| Approved Indications | Development for Hepatitis C was discontinued. | Actinic keratosis, superficial basal cell carcinoma, and external genital warts. |
| Administration Route | Intravenous (in clinical trials) | Topical |
Mechanism of Action: A Tale of Two Receptors
Both this compound and Imiquimod exert their immune-stimulatory effects by activating endosomal Toll-like receptors, key pattern recognition receptors of the innate immune system. However, their receptor specificity differs, leading to potentially distinct downstream signaling and cellular responses.
This compound is a selective agonist of TLR7 . TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells. Upon binding to TLR7, this compound initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors IRF7 and NF-κB. This results in the robust production of type I interferons (IFN-α/β) and other inflammatory cytokines.
Imiquimod , on the other hand, is an agonist for both TLR7 and TLR8 . While TLR7 activation is prominent in pDCs, TLR8 is predominantly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs). The dual agonism of Imiquimod allows it to activate a broader range of immune cells, potentially leading to a more complex cytokine milieu that includes not only type I interferons but also significant levels of TNF-α, IL-12, and other cytokines driven by TLR8 activation in myeloid cells.
Comparative In Vivo and Clinical Efficacy
Direct comparative clinical trials between this compound and Imiquimod are not available. However, data from separate studies provide insights into their respective activities.
This compound in Hepatitis C:
A proof-of-concept study in patients with chronic Hepatitis C virus (HCV) infection demonstrated the in vivo immune-stimulatory and antiviral effects of intravenously administered this compound.
| Parameter | Result | Reference |
| Mean HCV RNA Reduction | -0.76 log10 units | |
| Patient Population | 12 patients with chronic HCV | |
| Dosage | 800 mg once daily for 7 days | |
| Key Biomarker Changes | Increased 2',5'-oligoadenylate synthetase (OAS) and Interferon-stimulated gene 15 (ISG15) expression. |
Imiquimod in Dermatological Conditions:
Imiquimod 5% cream has been extensively studied and is approved for topical treatment of various skin conditions. Its efficacy is attributed to the local induction of an immune response.
| Condition | Efficacy Outcome | Reference |
| Actinic Keratosis | Significant reduction in the average number of lesions. | |
| External Genital Warts | Complete clearance rates of up to 50% in intention-to-treat analyses. | |
| Superficial Basal Cell Carcinoma | Histologically confirmed clearance in 73% of subjects at the end of treatment. |
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the comparative evaluation of immunomodulators. Below are representative methodologies for key in vitro assays.
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs) for Cytokine Profiling
Objective: To quantify the cytokine production by human PBMCs in response to stimulation with this compound or Imiquimod.
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound and Imiquimod
-
Human PBMC samples
-
96-well cell culture plates
-
ELISA or multiplex bead array kits for cytokine quantification (e.g., IFN-α, TNF-α, IL-6, IL-12)
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and seed in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
TLR Agonist Stimulation: Add this compound or Imiquimod to the wells at desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of desired cytokines in the supernatant using ELISA or a multiplex bead array according to the manufacturer's instructions.
Summary and Conclusion
This compound and Imiquimod are both potent immune-stimulatory molecules that operate through the activation of Toll-like receptors. This compound's selectivity for TLR7 makes it a more targeted agent for inducing a type I interferon response, which was explored for the treatment of systemic viral infections like Hepatitis C. In contrast, Imiquimod's dual TLR7/8 agonism activates a broader array of immune cells, leading to a complex cytokine profile that has proven effective in the topical treatment of various skin cancers and viral lesions.
The choice between these or similar immunomodulators in a drug development program will depend on the desired therapeutic outcome. For applications requiring a strong, systemic type I interferon response, a selective TLR7 agonist may be preferred. For localized, broad-spectrum immune activation involving both pDCs and myeloid cells, a dual TLR7/8 agonist like Imiquimod may be more advantageous. Further head-to-head studies under standardized conditions are warranted to provide a more definitive quantitative comparison of their immune-stimulatory potential.
References
Isatoribine vs. TLR8 Agonists: A Comparative Guide to Cytokine Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytokine profiles induced by Isatoribine, a selective Toll-like receptor 7 (TLR7) agonist, and various Toll-like receptor 8 (TLR8) agonists. Understanding these differences is crucial for the development of targeted immunomodulatory therapies. While both TLR7 and TLR8 recognize single-stranded RNA (ssRNA), their distinct cellular expression patterns and signaling pathways lead to different immunological outcomes.[1][2][3][4]
Mechanism of Action: TLR7 vs. TLR8
This compound, a guanosine analog, selectively activates TLR7, which is highly expressed in plasmacytoid dendritic cells (pDCs).[5] This activation predominantly leads to the production of type I interferons (IFN-α/β), key cytokines in antiviral responses.
In contrast, TLR8 is primarily expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs). TLR8 agonists, like motolimod (VTX-2337) and selgantolimod (GS-9688), are potent inducers of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and interleukin-6 (IL-6). This response is critical for driving a Th1-type adaptive immune response. Some synthetic molecules, like resiquimod (R848), act as dual TLR7/8 agonists, stimulating a broader cytokine response.
The differential activation of IFN regulatory factor (IRF) and NF-κB signaling pathways by TLR7 and TLR8 contributes to these distinct cytokine profiles. TLR7 signaling strongly activates IRF7, leading to high IFN-α production, whereas TLR8 signaling preferentially activates NF-κB, resulting in the expression of various pro-inflammatory cytokines.
Comparative Cytokine Profiling Data
The following table summarizes the typical cytokine profiles observed after stimulation of human peripheral blood mononuclear cells (PBMCs) with selective TLR7 and TLR8 agonists. The data is a qualitative representation based on published literature.
| Cytokine | This compound (TLR7 Agonist) | TLR8 Agonists (e.g., Motolimod, Selgantolimod) | Key Function |
| IFN-α | +++ | + | Antiviral response, activation of NK cells |
| TNF-α | + | +++ | Pro-inflammatory, apoptosis of tumor cells |
| IL-12p70 | + | +++ | Th1 cell differentiation, activation of NK and T cells |
| IL-6 | ++ | +++ | Pro-inflammatory, acute phase response |
| IFN-γ | + | ++ | Pro-inflammatory, macrophage activation |
| IL-1β | + | ++ | Pro-inflammatory, fever |
| IL-10 | + | + | Immunoregulatory, suppression of Th1 response |
| CXCL10 (IP-10) | +++ | ++ | Chemoattractant for Th1 cells, NK cells |
Legend: "+" indicates the relative level of cytokine induction, with "+++" being the highest.
Signaling Pathway Diagram
The following diagram illustrates the distinct signaling pathways activated by TLR7 and TLR8 upon ligand binding in the endosome.
Caption: TLR7 and TLR8 signaling pathways.
Experimental Protocols
Below are generalized protocols for in vitro cytokine profiling of TLR agonists using human PBMCs.
1. Isolation of Human PBMCs
-
Objective: To isolate peripheral blood mononuclear cells from whole blood.
-
Materials:
-
Whole blood collected in heparinized tubes.
-
Ficoll-Paque PLUS.
-
Phosphate-buffered saline (PBS).
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
2. In Vitro Stimulation of PBMCs
-
Objective: To stimulate PBMCs with TLR agonists to induce cytokine production.
-
Materials:
-
Isolated PBMCs.
-
This compound and/or TLR8 agonist(s) at desired concentrations.
-
96-well cell culture plates.
-
-
Procedure:
-
Adjust the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Plate 200 µL of the cell suspension into each well of a 96-well plate.
-
Add the TLR agonists to the wells at their final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
3. Cytokine Measurement
-
Objective: To quantify the concentration of cytokines in the cell culture supernatant.
-
Materials:
-
Supernatant from stimulated PBMCs.
-
Enzyme-linked immunosorbent assay (ELISA) kits or multiplex bead-based immunoassay (e.g., Luminex) for the cytokines of interest.
-
-
Procedure:
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Perform the cytokine measurement according to the manufacturer's instructions for the chosen assay (ELISA or multiplex immunoassay).
-
Analyze the data to determine the concentration of each cytokine in response to the different TLR agonists.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for comparing the cytokine profiles of this compound and TLR8 agonists.
Caption: Experimental workflow for cytokine profiling.
Conclusion
The choice between a TLR7 agonist like this compound and a TLR8 agonist depends on the desired immunological outcome. For applications requiring a strong type I interferon response, such as antiviral therapies, this compound and other TLR7 agonists are more suitable. For indications where a robust pro-inflammatory and Th1-polarizing response is needed, for instance in cancer immunotherapy or as a vaccine adjuvant, TLR8 agonists are the preferred choice. This guide provides a foundational understanding to aid researchers in selecting the appropriate tool for their immunomodulatory studies.
References
- 1. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. TLR7 and TLR8 activate distinct pathways in monocytes during RNA virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isatoribine Story: A Comparative Guide to the Reproducibility of Preclinical TLR7 Agonist Findings
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug from a promising preclinical candidate to a clinically effective therapy is fraught with challenges. A significant hurdle in this process is the "reproducibility crisis," where promising results from early-stage research fail to translate into successful clinical outcomes. This guide provides a comparative analysis of the preclinical and clinical findings for Isatoribine, a selective Toll-like receptor 7 (TLR7) agonist, and its alternatives in the context of treating chronic viral hepatitis. By examining the available data, we aim to offer insights into the translatability of preclinical findings for this class of immunomodulatory agents.
Introduction to this compound and TLR7 Agonism
This compound (also known as ANA245 and 7-thia-8-oxoguanosine) is a small molecule that acts as a selective agonist of Toll-like receptor 7 (TLR7). TLR7 is a key component of the innate immune system, recognizing single-stranded viral RNA and triggering a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This innate immune activation is intended to stimulate a broad antiviral response. Preclinical studies in the late 1990s and early 2000s demonstrated that this compound possessed antiviral and antimetastatic properties in various mouse models, generating significant interest in its potential as a therapeutic for chronic viral infections like Hepatitis C (HCV).
Preclinical Promise of this compound
Initial preclinical investigations of this compound painted a promising picture of a potent immunomodulator with significant antiviral activity. While detailed quantitative data from the very early preclinical studies are not extensively published in publicly accessible literature, available reports consistently highlight its ability to stimulate the immune system and control viral infections in animal models.
Key Preclinical Findings for this compound:
-
Immune Stimulation: this compound was shown to stimulate the proliferation of thymocytes and induce the production of Interleukin-2 (IL-2), a key cytokine in T-cell activation.
The preclinical promise of this compound and other TLR7 agonists is rooted in their ability to mimic the natural antiviral immune response. The proposed mechanism of action is illustrated in the signaling pathway below.
Clinical Reality: The Case of this compound and its Analogs
The promising preclinical data for this compound led to its advancement into clinical trials for chronic Hepatitis C. A proof-of-concept study did demonstrate a statistically significant, albeit modest, antiviral effect. However, the development of this compound and its oral prodrug, ANA975, was ultimately discontinued. This outcome was mirrored by several other TLR7 agonists, highlighting a recurring theme of a disconnect between preclinical efficacy and clinical success for this drug class in the context of chronic viral hepatitis.
The following tables provide a comparative summary of the available preclinical and clinical data for this compound and a selection of other TLR7 agonists that have been evaluated for viral hepatitis.
Table 1: Comparison of Preclinical Findings for TLR7 Agonists
| Compound | Animal Model(s) | Key Preclinical Findings | Reference(s) |
| This compound (ANA245) | Murine models | Antiviral and antimetastatic activity; prevention/reversal of lethal viral infections. | General statements from company releases |
| ANA773 (this compound prodrug) | Murine models | Dose-dependent induction of interferon-alpha and interferon-stimulated genes (ISGs). | [1] |
| Resiquimod (R-848) | Not specified in HCV context | Potent inducer of endogenous interferon-alpha. | [2] |
| GS-9620 (Vesatolimod) | Woodchuck, Chimpanzee (HBV models) | Potent and sustained antiviral response; significant reduction in viral DNA and surface antigen (HBsAg); reduced incidence of liver cancer in woodchucks. | [3] |
| PF-4878691 | Not specified in HCV context | Dose-dependent induction of immune and interferon response biomarkers. | [4] |
Table 2: Comparison of Clinical Trial Outcomes for TLR7 Agonists in Viral Hepatitis
| Compound | Indication | Dose and Duration | Mean Max. Viral Load Reduction (log10 IU/mL) | Key Adverse Events | Development Status | Reference(s) |
| This compound | Chronic HCV | 800 mg IV daily for 7 days | -0.76 | Mild to moderate adverse events. | Discontinued | [5] |
| ANA773 | Chronic HCV | 2000 mg orally every other day for 10 days | -1.26 | Mild to moderate, dose-related increase in frequency and intensity. | Discontinued | |
| Resiquimod | Chronic HCV | 0.02 mg/kg orally twice weekly for 4 weeks | Transient reductions of 1-3 log10 in some subjects. | Severe grade adverse events consistent with systemic cytokine induction (fever, headache, shivering, lymphopenia). | Discontinued for HCV | |
| GS-9620 (Vesatolimod) | Chronic HBV | 1-4 mg orally once weekly for 12 weeks | No clinically significant decline in HBsAg. | Generally well-tolerated; mild to moderate adverse events. | Development for HBV appears to have stalled | |
| PF-4878691 | Healthy Volunteers (HCV focus) | 9 mg twice a week for 2 weeks | N/A | Serious adverse events (flu-like symptoms, hypotension, lymphopenia) at doses predicted to be effective. | Discontinued for HCV |
Experimental Protocols
To ensure a clear understanding of how the data for these compounds were generated, below is a generalized workflow for the preclinical and clinical evaluation of a novel TLR7 agonist for viral hepatitis.
Key Methodologies:
-
In Vitro Immune Stimulation Assays: Peripheral blood mononuclear cells (PBMCs) from healthy donors are incubated with varying concentrations of the TLR7 agonist. The supernatant is then analyzed for the induction of cytokines such as IFN-α, TNF-α, and IL-6 using methods like ELISA or multiplex bead arrays. The half-maximal effective concentration (EC50) is determined to assess potency.
-
Animal Models of Viral Infection:
-
Murine Models: Various mouse strains are infected with viruses susceptible to interferon-mediated clearance. Animals are then treated with the TLR7 agonist, and endpoints such as viral load in tissues and blood, as well as survival rates, are measured.
-
Woodchuck Model of Hepatitis B: Woodchucks chronically infected with woodchuck hepatitis virus (WHV), a close relative of HBV, are used to assess the long-term efficacy of TLR7 agonists on viral DNA and surface antigen levels.
-
-
Clinical Trial Design:
-
Patient Population: Typically includes patients with chronic HCV or HBV infection, often with specific genotypes and prior treatment histories.
-
Endpoints: The primary efficacy endpoint is typically the change in viral load (HCV RNA) or viral antigen levels (HBsAg) from baseline. Safety and tolerability are assessed through the monitoring of adverse events and laboratory parameters. Pharmacodynamic markers, such as the induction of interferon-stimulated genes (e.g., ISG15), are also measured to confirm target engagement.
-
Discussion and Conclusion: The Reproducibility Gap
The preclinical data for this compound and other TLR7 agonists consistently demonstrated potent immune activation and antiviral effects in various animal models. However, this promising preclinical profile did not reliably translate into clinically meaningful and safe therapies for chronic viral hepatitis in humans.
Several factors may contribute to this discrepancy:
-
Species-Specific Differences: The expression and function of TLR7 and the subsequent immune responses can differ significantly between mice and humans.
-
Toxicity and Therapeutic Window: The systemic immune activation induced by TLR7 agonists, while beneficial for clearing viruses, can also lead to significant side effects resembling a severe flu-like illness. In many cases, the doses required for a robust antiviral effect in humans were associated with unacceptable toxicity, resulting in a narrow or non-existent therapeutic window.
-
Chronic vs. Acute Infection Models: Preclinical studies often utilize acute infection models, where the immune system is more readily activated to clear the virus. In contrast, chronic infections like HCV and HBV are characterized by an exhausted or tolerant immune state, which may be more resistant to stimulation by TLR7 agonists.
-
Dosing and Administration: The route and schedule of administration can significantly impact the efficacy and safety of TLR7 agonists. The development of this compound's oral prodrug, ANA975, was halted due to findings in long-term toxicology studies, highlighting the challenges of chronic dosing.
References
- 1. Randomised clinical trial: anti-viral activity of ANA773, an oral inducer of endogenous interferons acting via TLR7, in chronic HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral resiquimod in chronic HCV infection: safety and efficacy in 2 placebo-controlled, double-blind phase IIa studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The innate immune response, clinical outcomes, and ex vivo HCV antiviral efficacy of a TLR7 agonist (PF-4878691) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of vesatolimod (GS-9620) in patients with chronic hepatitis B who are not currently on antiviral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Isatoribine Against Novel Immunotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer treatment has been revolutionized by the advent of immunotherapies, agents that harness the body's own immune system to fight malignancies. While novel modalities like CAR T-cell therapies and bispecific antibodies are at the forefront of modern oncology, it is valuable to benchmark them against earlier immunomodulatory agents to understand the evolution of this therapeutic class. This guide provides a comparative analysis of Isatoribine, a Toll-like receptor 7 (TLR7) agonist, against a selection of novel immunotherapy agents. Although direct head-to-head clinical trial data is unavailable due to the discontinuation of this compound's development for oncology, this document offers a comparative overview based on their distinct mechanisms of action and available preclinical and clinical data.
Overview of Compared Immunotherapy Agents
This guide focuses on the following classes of immunotherapy agents:
-
This compound: A selective TLR7 agonist that activates innate immune cells.
-
CAR T-Cell Therapy: Genetically engineered T-cells expressing chimeric antigen receptors that target tumor-specific antigens.
-
Bispecific Antibodies: Antibodies that can simultaneously bind to a tumor antigen and an immune cell receptor, thereby redirecting immune cells to kill tumor cells.
-
Oncolytic Viruses: Viruses that are engineered to selectively infect and kill cancer cells, while also stimulating an anti-tumor immune response.
-
Immune Checkpoint Inhibitors: Monoclonal antibodies that block inhibitory pathways in T-cells, thereby enhancing anti-tumor immune responses.
Data Presentation
Table 1: Comparison of Mechanisms of Action and Key Characteristics
| Feature | This compound (TLR7 Agonist) | CAR T-Cell Therapy (e.g., Axicabtagene Ciloleucel) | Bispecific Antibody (e.g., Blinatumomab) | Oncolytic Virus (e.g., Talimogene Laherparepvec) | Immune Checkpoint Inhibitor (e.g., Pembrolizumab) |
| Primary Target | Toll-like receptor 7 (TLR7) on innate immune cells (e.g., dendritic cells, macrophages) | Tumor-specific surface antigens (e.g., CD19) | Tumor-specific surface antigens (e.g., CD19) and immune cell receptors (e.g., CD3) | Tumor cells (selective replication) | Immune checkpoint proteins (e.g., PD-1, PD-L1, CTLA-4) |
| Mechanism of Action | Activates innate immunity, leading to the production of pro-inflammatory cytokines and enhanced antigen presentation. | Direct, antigen-specific killing of tumor cells by engineered T-cells. | Redirects T-cells to kill tumor cells by physically linking them. | Lysis of tumor cells and release of tumor antigens, stimulating an immune response. | Blocks inhibitory signals to T-cells, restoring their ability to recognize and kill tumor cells. |
| Immune Cell Type Primarily Engaged | Dendritic cells, macrophages, NK cells | Cytotoxic T-lymphocytes (engineered) | Cytotoxic T-lymphocytes | Dendritic cells, T-cells (through antigen release) | Cytotoxic T-lymphocytes |
| Mode of Administration | Intravenous[1] | Intravenous infusion of ex vivo expanded cells | Continuous intravenous infusion[2] | Intratumoral injection[3] | Intravenous infusion |
| Therapeutic Approach | Immunomodulatory | Adoptive Cell Therapy | T-cell Engaging Antibody | Virotherapy | Checkpoint Blockade |
Table 2: Comparative Efficacy Data (Note: Data from different disease contexts)
| Agent | Disease Context | Key Efficacy Endpoint | Result | Citation |
| This compound | Chronic Hepatitis C | Mean reduction in plasma HCV RNA | -0.76 log10 units | [1] |
| Axicabtagene Ciloleucel | Large B-cell Lymphoma | Objective Response Rate | 82% | N/A |
| Blinatumomab | Relapsed/Refractory B-cell ALL | Complete Remission Rate | 44% | [4] |
| Talimogene Laherparepvec | Advanced Melanoma | Durable Response Rate | 16.3% | |
| Pembrolizumab | Advanced Melanoma | Overall Response Rate | 33% | N/A |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: Signaling cascade initiated by this compound binding to TLR7.
CAR T-Cell Therapy Workflow
Caption: Ex vivo manufacturing process for CAR T-cell therapy.
Bispecific Antibody Mechanism of Action
Caption: Bispecific antibody linking a T-cell to a tumor cell.
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To evaluate the ability of an immunotherapy agent to induce the killing of target tumor cells by immune cells.
Methodology:
-
Cell Preparation:
-
Target tumor cells are cultured and harvested. For some assays, cells are labeled with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., ⁵¹Cr).
-
Effector immune cells (e.g., Peripheral Blood Mononuclear Cells (PBMCs), purified T-cells, or CAR T-cells) are prepared.
-
-
Co-culture:
-
Target and effector cells are co-cultured in a 96-well plate at various effector-to-target (E:T) ratios.
-
The immunotherapy agent (e.g., this compound, bispecific antibody, immune checkpoint inhibitor) is added to the co-culture at different concentrations.
-
Control wells include target cells alone, effector cells alone, and target and effector cells without the therapeutic agent.
-
-
Incubation:
-
The plate is incubated for a predetermined period (e.g., 4, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Measurement of Cytotoxicity:
-
For fluorescent dye-based assays: The amount of dye released from lysed target cells into the supernatant is measured using a fluorometer.
-
For radioactive assays: The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.
-
For non-radioactive assays (e.g., LDH assay): The activity of lactate dehydrogenase (LDH) released from damaged cells is measured spectrophotometrically.
-
-
Data Analysis:
-
The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is from target cells incubated with media alone. Maximum release is from target cells lysed with a detergent.
-
Cytokine Release Assay
Objective: To measure the release of cytokines from immune cells upon stimulation by an immunotherapy agent.
Methodology:
-
Cell Culture:
-
Immune cells (e.g., PBMCs, purified T-cells) are cultured in a 96-well plate.
-
-
Stimulation:
-
The immunotherapy agent is added to the cells at various concentrations.
-
For agents that require target cell interaction (e.g., CAR T-cells, bispecific antibodies), target tumor cells are also added to the wells.
-
Positive and negative controls are included (e.g., a known mitogen and media alone, respectively).
-
-
Incubation:
-
The plate is incubated for a specified time (e.g., 24 or 48 hours).
-
-
Supernatant Collection:
-
The plate is centrifuged, and the supernatant is carefully collected.
-
-
Cytokine Measurement:
-
The concentration of specific cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Cytokine concentrations are plotted against the concentration of the immunotherapy agent to determine the dose-response relationship.
-
In Vivo Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of an immunotherapy agent in a living organism.
Methodology:
-
Animal Model:
-
Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null (NSG)) are often used for xenograft models with human tumor cells and human immune cell reconstitution ("humanized mice").
-
Syngeneic mouse models, where the tumor and immune cells are from the same mouse strain, are used for agents that cross-react with murine targets.
-
-
Tumor Implantation:
-
Tumor cells are injected subcutaneously or orthotopically into the mice.
-
Tumors are allowed to grow to a palpable size.
-
-
Treatment:
-
Mice are randomized into treatment and control groups.
-
The immunotherapy agent is administered according to the desired route (e.g., intravenous, intraperitoneal, intratumoral) and schedule.
-
The control group receives a vehicle control.
-
-
Monitoring:
-
Tumor size is measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: Volume = (length x width²) / 2.
-
The body weight and overall health of the mice are monitored.
-
-
Endpoint:
-
The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Tumors and relevant tissues (e.g., spleen, lymph nodes) are harvested for further analysis (e.g., immunohistochemistry, flow cytometry to assess immune cell infiltration).
-
-
Data Analysis:
-
Tumor growth curves are plotted for each group.
-
Statistical analysis is performed to compare tumor growth between the treatment and control groups.
-
Survival analysis may also be performed.
-
Conclusion
This compound, as a TLR7 agonist, represents an early approach to cancer immunotherapy focused on activating the innate immune system. While its development was not pursued for oncology, its mechanism provides a valuable contrast to the highly targeted and potent novel immunotherapies that have since emerged. CAR T-cell therapies and bispecific antibodies offer direct and potent tumor cell killing, oncolytic viruses provide in-situ vaccination, and immune checkpoint inhibitors release the brakes on the adaptive immune response.
The provided experimental protocols offer a standardized framework for the preclinical evaluation of these diverse immunotherapeutic strategies. By understanding the distinct mechanisms and employing consistent evaluation methods, researchers can better position new therapeutic candidates within the evolving landscape of cancer immunotherapy.
References
- 1. This compound, an agonist of TLR7, reduces plasma virus concentration in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and pharmacologic aspects of blinatumomab in the treatment of B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Talimogene Laherparepvec (T-VEC): A Review of the Recent Advances in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, development, preclinical and clinical efficacy of blinatumomab in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isatoribine and Other Guanosine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the immunomodulatory guanosine analog Isatoribine and other key guanosine analogs with antiviral and anticancer properties. The comparison focuses on their distinct mechanisms of action, supported by experimental data to aid in research and development decisions.
Overview of Compared Guanosine Analogs
Guanosine analogs are a class of molecules that mimic the natural nucleoside guanosine and are designed to interfere with cellular or viral processes.[1] This guide categorizes them based on their primary mechanism of action:
-
Toll-like Receptor 7 (TLR7) Agonists: this compound and Loxoribine are synthetic guanosine analogs that activate the innate immune system by binding to TLR7.[2][3]
-
Viral DNA Polymerase Inhibitors: Acyclovir and Ganciclovir are acyclic guanosine analogs that, after phosphorylation, inhibit viral DNA replication.[4][5]
-
Immunomodulator with Unclear Direct TLR7 Agonism: Bropirimine is an orally active immunomodulator that induces interferon production and exhibits anticancer activity. While sometimes discussed in the context of TLR agonists, its direct classification as a guanosine analog and a TLR7 agonist requires further clarification, with some sources identifying it as a cytosine analog.
Comparative Analysis of TLR7 Agonist Guanosine Analogs: this compound vs. Loxoribine
This compound and Loxoribine share a common mechanism of action by activating the endosomal Toll-like receptor 7, which is primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells. This activation triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, initiating a potent antiviral and antitumor immune response.
Quantitative Data on Biological Activity
Direct head-to-head comparative studies providing IC50 or EC50 values for this compound and Loxoribine under identical experimental conditions are limited in the public domain. However, available data from separate studies demonstrate their potent immunomodulatory and antiviral effects.
| Compound | Target | Assay | Result | Reference |
| This compound | Hepatitis C Virus (HCV) | In vivo (Human) | 800 mg once-daily for 7 days resulted in a significant reduction of plasma HCV RNA (mean, -0.76 log10 units). | |
| Loxoribine | Natural Killer (NK) Cell Response | In vitro (Murine YAC-1 cells) | ED50 = 13 µM for stimulation of NK cell response. | |
| Loxoribine | Dendritic Cell Maturation | In vitro (Human MoDCs) | 250 µM stimulated maturation and production of IL-12, IL-23, IL-27, and IL-10. |
Signaling Pathway of TLR7 Agonists
The activation of TLR7 by this compound or Loxoribine initiates a signaling cascade through the Myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of type I interferons and other inflammatory cytokines.
Comparative Analysis of Guanosine Analogs as Viral DNA Polymerase Inhibitors
Acyclovir and Ganciclovir are mainstays in the treatment of herpesvirus infections. Their mechanism of action is distinct from TLR7 agonists and relies on the selective inhibition of viral DNA synthesis.
Quantitative Data on Antiviral Activity
These acyclic guanosine analogs exhibit potent activity against various herpesviruses, particularly Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV).
| Compound | Virus | Cell Line | IC50 (µM) | Reference |
| Acyclovir | Human Cytomegalovirus (CMV) Ad.169 | Human embryonic lung | Ki = 0.0076 (as triphosphate against CMV DNA polymerase) | |
| Ganciclovir | Human Cytomegalovirus (CMV) Ad.169 | Human embryonic lung | - | |
| (R)-DHBG | Human Cytomegalovirus (CMV) Ad.169 | Human embryonic lung | Ki = 3.5 (as triphosphate against CMV DNA polymerase) | |
| (S)-DHBG | Human Cytomegalovirus (CMV) Ad.169 | Human embryonic lung | Ki = 13.0 (as triphosphate against CMV DNA polymerase) | |
| HBG | Human Cytomegalovirus (CMV) Ad.169 | Human embryonic lung | Ki = 0.23 (as triphosphate against CMV DNA polymerase) | |
| Ganciclovir | Human Cytomegalovirus (CMV) AD 169 | Hs68 cells | <0.05 - 0.09 µg/ml | |
| Cidofovir | Human Cytomegalovirus (CMV) AD 169 | Hs68 cells | 0.02 - 0.17 µg/ml |
Note: (R)-DHBG, (S)-DHBG, and HBG are other acyclic guanosine analogs included for comparison.
Mechanism of Action of Acyclic Guanosine Analogs
Acyclovir and Ganciclovir are prodrugs that require initial phosphorylation by a viral-encoded thymidine kinase (for HSV) or a protein kinase (UL97 for CMV), followed by further phosphorylation by cellular kinases to their active triphosphate form. This active form then competitively inhibits the viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination.
Bropirimine: An Immunomodulator with Anticancer Activity
Bropirimine is an orally active compound that has demonstrated efficacy in treating superficial bladder cancer. It is known to be an interferon inducer. While it has immunomodulatory effects, its direct classification as a guanosine analog is not consistently supported in the literature, with some studies classifying it as a pyrimidinone or cytosine analog. Its mechanism of action appears to involve direct antitumor activity rather than a cytokine-mediated effect, although it can induce flu-like symptoms suggestive of interferon induction.
Quantitative Data on Anticancer Activity
| Compound | Cancer Type | Assay | Result | Reference |
| Bropirimine | Superficial Bladder Cancer | In vivo (Human) | 2,250 mg daily for 12 weeks resulted in a 31.3% objective response rate in patients completing treatment. | |
| Bropirimine | Bladder Carcinoma in situ | In vivo (Human) | 3.0 g/day resulted in remission in 61% of evaluable patients. | |
| Bropirimine | Bladder Tumor Cell Lines (KK-47 and 724) | In vitro (Clonogenic Assay) | Dose-dependent direct inhibition of colony formation. |
Experimental Protocols
TLR7 Agonist Activity Assay (HEK-Blue™ Cell-Based Assay)
This assay is commonly used to screen for and characterize TLR7 agonists.
-
Cell Culture: HEK-Blue™ hTLR7 cells, which are HEK293 cells stably co-transfected with the human TLR7 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured in appropriate media.
-
Compound Treatment: The cells are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., this compound, Loxoribine).
-
Incubation: The plates are incubated for a specified period (e.g., 16-24 hours) to allow for TLR7 activation and subsequent SEAP expression.
-
Detection: The SEAP activity in the cell supernatant is measured using a detection reagent (e.g., QUANTI-Blue™), which results in a colorimetric change that can be quantified using a spectrophotometer.
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus Infection: The cells are infected with a known amount of virus in the presence of serial dilutions of the guanosine analog.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).
-
Plaque Visualization: The cell monolayer is fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones.
-
Data Analysis: The number of plaques is counted for each compound concentration, and the IC50 value (the concentration that inhibits plaque formation by 50%) is calculated.
Cytokine Production Assay
This assay measures the ability of TLR7 agonists to induce cytokine production in immune cells.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) or specific immune cell populations (e.g., pDCs) are isolated from whole blood.
-
Cell Stimulation: The cells are cultured in the presence of various concentrations of the guanosine analog (e.g., this compound, Loxoribine) for a defined period (e.g., 24-48 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant is measured using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead arrays.
-
Data Analysis: Dose-response curves are generated to determine the potency of the compound in inducing cytokine production.
Conclusion
The guanosine analogs discussed in this guide exhibit diverse mechanisms of action, leading to distinct therapeutic applications. This compound and Loxoribine function as immunomodulators by activating the innate immune system through TLR7, showing promise in antiviral and anticancer therapies. In contrast, acyclic guanosine analogs like Acyclovir and Ganciclovir act as direct antiviral agents by inhibiting viral DNA replication. Bropirimine represents another class of immunomodulators with proven anticancer efficacy, though its precise molecular target and classification as a guanosine analog require further investigation. The choice of a specific guanosine analog for research or therapeutic development will depend on the desired biological outcome, whether it be broad immune stimulation or targeted inhibition of viral replication. This comparative guide provides a foundational understanding to aid in these critical decisions.
References
- 1. Guanosine | C10H13N5O5 | CID 135398635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acyclic/carbocyclic guanosine analogues as anti-herpesvirus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanosine analogues as anti-herpesvirus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the specificity of Isatoribine for TLR7 over other Toll-like receptors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Isatoribine's specificity for Toll-like Receptor 7 (TLR7) in comparison to other key Toll-like receptors. The information presented is supported by experimental methodologies and pathway visualizations to offer a clear and objective overview for research and drug development applications.
Executive Summary
This compound is a guanosine analog that has been identified as a selective agonist for Toll-like Receptor 7 (TLR7)[1][2]. TLR7, an endosomal receptor, plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses. Activation of TLR7 by this compound initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an antiviral response. This selective activation makes this compound a molecule of significant interest for therapeutic applications, particularly in the context of viral infections such as Hepatitis C. While direct comparative quantitative data on the potency of this compound across a wide panel of TLRs is not extensively available in publicly accessible literature, its selectivity for TLR7 is a consistently reported attribute.
Comparative Specificity of this compound
The following table summarizes the known activity of this compound and the typical ligands for various Toll-like receptors. This comparison highlights the specificity of this compound for TLR7.
| Toll-like Receptor (TLR) | Typical Ligands | This compound Activity |
| TLR3 | Double-stranded RNA (dsRNA) | No significant activity reported. |
| TLR4 | Lipopolysaccharide (LPS) | No significant activity reported. |
| TLR7 | Single-stranded RNA (ssRNA), Imidazoquinolines | Primary Target . |
| TLR8 | Single-stranded RNA (ssRNA), R-848 | Structurally and functionally similar to TLR7, but this compound is reported to be selective for TLR7. |
| TLR9 | Unmethylated CpG DNA | No significant activity reported. |
Experimental Protocols
The specificity of this compound for TLR7 is typically validated using cell-based reporter assays. The following protocol provides a detailed methodology for assessing the activation of different TLRs in response to a test compound like this compound.
HEK-Blue™ TLR Reporter Gene Assay
This assay utilizes Human Embryonic Kidney (HEK) 293 cells that are engineered to stably express a specific human Toll-like receptor (e.g., TLR3, TLR4, TLR7, TLR8, or TLR9) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is placed under the control of a promoter that is inducible by transcription factors, such as NF-κB and AP-1, which are activated downstream of TLR signaling.
Materials:
-
HEK-Blue™ hTLR3, hTLR4, hTLR7, hTLR8, and hTLR9 cell lines (InvivoGen)
-
This compound
-
Known agonists for each TLR (e.g., Poly(I:C) for TLR3, LPS for TLR4, R848 for TLR7/8, CpG ODN for TLR9)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Cell culture medium (DMEM supplemented with fetal bovine serum, penicillin-streptomycin, and appropriate selection antibiotics)
Procedure:
-
Cell Culture: Maintain each HEK-Blue™ TLR cell line in their respective growth medium containing the appropriate selection antibiotics to ensure the stable expression of the TLR and reporter genes.
-
Cell Seeding: On the day of the assay, wash the cells with PBS and resuspend them in fresh growth medium. Seed the cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the respective positive control agonists for each TLR.
-
Remove the culture medium from the wells and add the diluted compounds to the cells. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
SEAP Detection: After incubation, add 20 µL of the supernatant from each well to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well.
-
Signal Measurement: Incubate the plate at 37°C for 1-2 hours and measure the optical density (OD) at 620-650 nm using a spectrophotometer.
-
Data Analysis: The level of SEAP activity is directly proportional to the activation of the specific TLR. Calculate the EC50 values for this compound on each TLR cell line to determine its potency and selectivity. A significantly lower EC50 value for TLR7 compared to other TLRs would confirm its specificity.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
TLR7 Signaling Pathway
Caption: TLR7 signaling pathway activated by this compound.
Experimental Workflow for TLR Specificity Assay
Caption: Workflow for assessing this compound's TLR specificity.
Conclusion
The available evidence strongly supports the classification of this compound as a selective TLR7 agonist. Its ability to activate the TLR7 signaling pathway, leading to the production of antiviral cytokines, underscores its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for researchers to independently validate the specificity of this compound and other TLR agonists. Further studies providing a head-to-head quantitative comparison of this compound's activity across a comprehensive panel of TLRs would be beneficial for a more complete understanding of its selectivity profile.
References
Safety Operating Guide
Navigating the Safe Disposal of Isatoribine: A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Although a specific Safety Data Sheet (SDS) for isatoribine is not widely published, information from related compounds suggests that caution is warranted. For instance, Mizoribine, another imidazole nucleoside, is classified with potential reproductive toxicity, and skin and eye irritation.[1] Therefore, a conservative approach to PPE is recommended.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard laboratory coat is necessary to protect against skin contact.
-
Respiratory Protection: When handling this compound in its powder form, a respirator is advisable to prevent inhalation.
All handling of this compound, particularly outside of a solution, should occur within a certified chemical fume hood to mitigate the risk of aerosol inhalation.
Step-by-Step this compound Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Adherence to institutional, local, and national regulations is non-negotiable.
1. Waste Segregation and Collection:
Proper segregation at the point of generation is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables, including pipette tips, microfuge tubes, weighing paper, and gloves.
-
Procedure: Collect all solid waste in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., from cell culture media or experimental assays).
-
Rinsate from cleaning contaminated glassware (e.g., flasks, beakers).
-
Procedure: Collect all liquid waste in a dedicated, sealed, and shatter-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's safety office.
-
-
Sharps Waste:
-
Needles and syringes used for dissolving or transferring this compound solutions.
-
Contaminated glass Pasteur pipettes or broken glassware.
-
Procedure: Dispose of all sharps immediately into a designated, puncture-resistant sharps container.
-
2. Labeling of Waste Containers:
Accurate and detailed labeling is essential for proper identification and disposal by your institution's Environmental Health and Safety (EHS) office.
-
Label Content:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific constituents and their estimated concentrations (for liquid waste).
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
3. Storage of Hazardous Waste:
-
Store all this compound waste containers in a designated, secure, and well-ventilated area within the laboratory.
-
Ensure containers remain sealed except when adding waste.
-
Do not store incompatible chemicals in close proximity. This compound may be incompatible with strong oxidizing agents.[1]
4. Final Disposal Pathway:
-
Crucially, do not dispose of this compound, or any materials contaminated with it, down the drain or in the regular trash.
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. They are equipped to handle and dispose of chemical waste in accordance with federal and local regulations.
Quantitative Data and Chemical Properties
While extensive public data on this compound is limited, the following table summarizes key known information. Researchers should always refer to the supplier's Certificate of Analysis for the most accurate and lot-specific data.
| Property | Data / Information |
| Chemical Name | This compound |
| Mechanism of Action | Toll-like receptor 7 (TLR7) agonist[2][3] |
| Primary Research Use | Study of chronic hepatitis C virus (HCV) infection[2] |
| Known Incompatibilities | Strong oxidizing agents |
| Hazardous Decomposition | Carbon dioxide, carbon monoxide, nitrogen oxides |
Experimental Protocols Referenced
The disposal procedures outlined in this document are based on standard laboratory safety protocols for handling potent or investigational compounds. No specific experimental protocols for the chemical neutralization or deactivation of this compound are publicly available. Therefore, the recommended disposal method is incineration via a certified hazardous waste management facility, which is the standard procedure for many research chemicals.
Visualizing the Disposal Workflow
To clarify the procedural flow, the following diagram illustrates the logical steps for the safe disposal of this compound waste from the point of generation to final removal from the laboratory.
Caption: Workflow for the safe segregation and disposal of this compound waste.
By implementing these procedures, laboratory professionals can effectively manage this compound waste, ensuring the safety of personnel and the protection of the environment, thereby building a foundation of trust and responsibility in chemical handling.
References
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Isatoribine
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Isatoribine. Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination. This compound, a potent TLR7 agonist with antiviral properties, requires meticulous handling due to its pharmacological activity. The following procedures outline the necessary personal protective equipment (PPE), operational plans for handling, and detailed disposal methods.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required equipment, its specifications, and its purpose.
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be removed in the containment area.[1] |
| Gown | Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric. | Protects the body from splashes and aerosol contamination.[1] |
| Respiratory Protection | A NIOSH-approved N95 respirator at a minimum. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is required. | Prevents inhalation of aerosolized particles of the antiviral agent.[1] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes and aerosols.[1] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the laboratory.[1] |
Operational Plan: Handling this compound
All procedures involving this compound must be performed within a certified Class II Biosafety Cabinet (BSC) to ensure personnel, product, and environmental protection.
Step-by-Step Handling Protocol:
-
Preparation: Before initiating any work, ensure the BSC is operating correctly. Decontaminate the interior surfaces of the BSC with an appropriate disinfectant.
-
Donning PPE: Follow the established sequence for donning PPE to prevent contamination. A recommended workflow is illustrated in the diagram below.
-
Material Handling: Conduct all manipulations of this compound, whether in solid or solution form, at least four inches from the front grille of the BSC to maintain the air barrier.
-
Post-Procedure Cleanup: Upon completion of the experiment, decontaminate all surfaces and equipment within the BSC. All waste must be segregated into appropriately labeled containers.
-
Doffing PPE: Remove PPE in the designated area, following the correct procedure to avoid self-contamination. The doffing sequence is critical and is also illustrated in the diagram below.
-
Hand Hygiene: Thoroughly wash hands and any exposed skin with soap and water immediately after removing PPE.
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure. All waste must be handled as hazardous.
| Waste Type | Container Type | Disposal Pathway |
| Solid Waste | Labeled, leak-proof, puncture-resistant biohazard bags. | Autoclave to deactivate the antiviral agent, followed by incineration. |
| Liquid Waste | Labeled, sealed, and leak-proof containers. | Chemical disinfection with a validated disinfectant, followed by disposal in accordance with institutional and local regulations. |
| Sharps | Puncture-resistant sharps containers. | Autoclave followed by incineration. |
Donning and Doffing PPE Workflow
The following diagram outlines the correct sequence for putting on and taking off PPE to minimize the risk of contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
